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2-Amino-3,5-dibromopyrazin-1-ium-1-olate Documentation Hub

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  • Product: 2-Amino-3,5-dibromopyrazin-1-ium-1-olate
  • CAS: 84539-09-3

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 2-Amino-3,5-dibromopyrazine

Title: Comprehensive Characterization and Synthetic Utility of 2-Amino-3,5-dibromopyrazine: A Technical Guide for Preclinical Drug Development Executive Summary As a Senior Application Scientist specializing in pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Characterization and Synthetic Utility of 2-Amino-3,5-dibromopyrazine: A Technical Guide for Preclinical Drug Development

Executive Summary As a Senior Application Scientist specializing in pharmaceutical intermediates, I have designed this whitepaper to provide an authoritative, in-depth analysis of 2-Amino-3,5-dibromopyrazine. This compound is a highly versatile, halogenated N-heterocycle that serves as a foundational building block in the synthesis of advanced therapeutics, particularly kinase inhibitors (such as ROCK inhibitors) and 4,7-diazaindole derivatives[1][2]. By bridging fundamental physicochemical data with field-proven synthetic and analytical workflows, this guide equips researchers with the mechanistic insights necessary to optimize cross-coupling reactions and formulation strategies.

Physicochemical Profiling and Molecular Structure

Understanding the fundamental properties of 2-Amino-3,5-dibromopyrazine is critical for predicting its behavior in complex reaction matrices and solvent systems. The pyrazine ring is inherently electron-deficient. The addition of two highly electronegative bromine atoms at the 3 and 5 positions further deactivates the ring toward electrophilic attack but perfectly primes it for transition-metal-catalyzed nucleophilic substitutions and cross-coupling reactions[2]. The amino group at the 2-position acts as a crucial directing group and functional handle.

Table 1: Quantitative Physicochemical Data

Property Value
IUPAC Name 3,5-dibromopyrazin-2-amine
Molecular Formula C4H3Br2N3
Molecular Weight 252.89 g/mol
Exact Mass 250.86937 Da
CAS Number 24241-18-7
Melting Point 114–117 °C
Physical State Colorless to light yellow crystalline solid

| Solubility Profile | Soluble in DMSO, DCM, Ethanol; Low in Water |

Data synthesized from PubChem and MilliporeSigma standards[3][4].

Synthetic Methodologies: From Precursor to Active Intermediates

To ensure high-yield transitions from raw materials to active pharmaceutical ingredients (APIs), experimental protocols must be approached as self-validating systems. Below are the core workflows for synthesizing and utilizing this compound.

Protocol 1: Synthesis of 2-Amino-3,5-dibromopyrazine via NBS Bromination

Causality Insight: N-bromosuccinimide (NBS) is selected over elemental bromine (


) because it provides a controlled, low-concentration release of electrophilic bromine. This prevents the over-oxidation or degradation of the sensitive 2-aminopyrazine starting material[3].
  • Preparation: Dissolve 1 equivalent of 2-aminopyrazine in a halogenated solvent (e.g., dichloromethane) under inert atmosphere.

  • Reagent Addition: Slowly add 2.05 equivalents of NBS at 0 °C to control the exothermic electrophilic aromatic substitution.

  • Reaction Progression: Allow the mixture to warm to room temperature, stirring for 4–6 hours. The electron-donating amino group directs the bromination regioselectively to the 3 and 5 positions.

  • Self-Validation Mechanism: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material peak disappears and a single major product peak emerges with an m/z of ~253 (M+H). If a mono-bromo intermediate (m/z ~174) persists, the system dictates the addition of 0.1 eq NBS to drive the reaction to completion.

  • Purification: Wash with aqueous sodium thiosulfate to quench residual active bromine, followed by recrystallization from ethanol.

Protocol 2: Sonogashira Cross-Coupling for Diazaindole Precursors

Causality Insight: When synthesizing protein kinase inhibitors like 4,7-diazaindoles, 2-amino-3,5-dibromopyrazine is reacted with trimethylsilylacetylene[1]. The C-3 bromine is sterically and electronically favored for the initial oxidative addition of Palladium(0) due to the adjacent amino group, allowing for highly regioselective mono-coupling.

  • System Setup: Dissolve 2-amino-3,5-dibromopyrazine in a 1:1 mixed solvent of acetonitrile and triethylamine (acting as both solvent and base)[1].

  • Catalyst Loading: Add catalytic amounts of Cuprous Iodide (CuI) and Tetrakis(triphenylphosphine)palladium(0) (

    
    ). Cool the system to 0 °C under strict argon protection to prevent catalyst oxidation[1].
    
  • Coupling: Dropwise add 1.1 equivalents of trimethylsilylacetylene. React at 25 °C for 24 hours[1].

  • Self-Validation Mechanism: Perform immediate chromatographic analysis (TLC/HPLC). If unreacted starting material remains, it indicates oxygen ingress has poisoned the Pd catalyst; the system requires immediate degassing and a 0.5 mol% catalyst spike.

  • Isolation: Filter the mixture, evaporate the organic phase, and recrystallize using ethyl acetate/petroleum ether to yield 2-amino-3-trimethylsilylethynyl-5-bromopyrazine[1].

SynthesisWorkflow A 2-Aminopyrazine B NBS Bromination (Electrophilic Substitution) A->B Br+ Donor C 2-Amino-3,5-dibromopyrazine (C4H3Br2N3) B->C Regioselective D Sonogashira Coupling (Pd/Cu Catalysis) C->D C-3 Activation E Kinase Inhibitor Intermediates D->E Functionalization

Fig 1. Synthetic workflow from 2-aminopyrazine to kinase inhibitor intermediates.

Analytical Characterization and Thermodynamic Profiling

For pharmaceutical applications, understanding the solid-state microstructure and thermodynamic solubility of 2-Amino-3,5-dibromopyrazine is mandatory for downstream formulation and crystallization process design[5].

Protocol 3: Thermodynamic Solubility Profiling via Isothermal Saturation

Causality Insight: Kinetic dissolution methods are prone to supersaturation errors. The isothermal saturation method is employed because it guarantees true thermodynamic equilibrium, providing accurate data for calculating relative average deviation (RAD) and root-mean-square deviation (RMSD) in co-solvent systems[5].

  • Solvent Preparation: Prepare binary cosolvent mixtures (e.g., ethanol + water, isopropyl alcohol + water) using an analytical balance to ensure exact mass fractions[6].

  • Equilibration: Add an excess of 2-amino-3,5-dibromopyrazine to the solvent mixtures in sealed glass flasks. Maintain the system in a thermostatic shaker at temperatures ranging from 278.15 K to 323.15 K[5][6].

  • Sampling: Allow the system to equilibrate for 48–72 hours to ensure saturation. Extract the supernatant using a pre-heated syringe filter to prevent premature precipitation.

  • Self-Validation Mechanism (Solid-State Check): Before accepting the solubility data, recover the undissolved solid and subject it to X-Ray Powder Diffraction (XPRD) (Cu Kα radiation, λ=1.54184 nm, 5° to 80° 2-theta)[6]. If the XPRD pattern of the recovered solid differs from the raw material, a polymorphic transition or solvate formation has occurred, and the solubility data must be recalculated for the new crystal phase.

AnalyticalValidation cluster_0 Solid-State & Purity cluster_1 Thermodynamic Profiling Start 2-Amino-3,5-dibromopyrazine Batch Sample XPRD X-Ray Powder Diffraction (XPRD) Start->XPRD Solub Isothermal Saturation Method Start->Solub Cryst Crystalline Phase Verification XPRD->Cryst Cryst->Solub Phase Confirmed Thermo Solubility in Mixed Solvents (EtOH, DMSO, DCM) Solub->Thermo

Fig 2. Analytical validation workflow for solid-state characterization and thermodynamic profiling.

Conclusion

2-Amino-3,5-dibromopyrazine (C4H3Br2N3) is far more than a simple halogenated heterocycle; it is a highly programmable scaffold. Its molecular weight of 252.89 g/mol and unique electronic distribution allow for precise, regioselective modifications. By adhering to self-validating synthetic protocols and rigorous thermodynamic profiling, researchers can reliably leverage this compound to accelerate the discovery and scaling of novel kinase inhibitors and targeted therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 620004, 2-Amino-3,5-dibromopyrazine". PubChem Database. URL:[Link]

  • Yang, G., et al. (2022). "Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K". Journal of Chemical & Engineering Data, 67(10), 3186-3200. URL:[Link]

  • Google Patents. "CN101817823B - Preparation method of 4,7-diazaindole and 5-site substitute thereof". Google Patents.
  • Bloom Tech. "2-Amino-3,5-dibromopyrazine CAS 24241-18-7". Bloom Tech Materials. URL:[Link]

Sources

Exploratory

Thermodynamic Solubility Profile and Solvent Selection Strategies for 2-Amino-3,5-dibromopyrazine

Executive Summary 2-Amino-3,5-dibromopyrazine (CAS: 24241-18-7) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of rho kinase (ROCK) inhibitors, conjugated polymers for neurot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3,5-dibromopyrazine (CAS: 24241-18-7) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of rho kinase (ROCK) inhibitors, conjugated polymers for neurotoxin detection, and novel azaphenothiazinones[1],[2]. For researchers and drug development professionals, mastering the solubility profile of this compound is critical for optimizing reaction kinetics, designing purification workflows, and formulating analytical stock solutions. This whitepaper provides an authoritative analysis of the dissolution thermodynamics and solvent interactions of 2-Amino-3,5-dibromopyrazine, accompanied by self-validating experimental protocols.

Structural Thermodynamics & Solvation Causality

The solubility of 2-Amino-3,5-dibromopyrazine is governed by a delicate balance between its hydrophobic and hydrophilic structural domains:

  • Hydrophobic Halogens: The two bromine atoms at the 3- and 5-positions are highly polarizable but strictly hydrophobic. Their large atomic radii and electron cloud density significantly increase the lipophilicity of the molecule, creating a high energy barrier for cavity formation in highly cohesive solvents like water[3],[4].

  • Hydrogen Bonding Network: The primary amine at the 2-position acts as both a hydrogen bond donor and acceptor, while the nitrogen atoms within the planar pyrazine ring serve as additional hydrogen bond acceptors[5].

Causality in Solvent Selection: This structural dichotomy dictates that 2-Amino-3,5-dibromopyrazine is highly soluble in polar aprotic solvents (which stabilize the polarizable halogens via dipole interactions and accept hydrogen bonds from the amine without competing for the pyrazine nitrogens)[6],[7]. It is moderately soluble in polar protic solvents (which satisfy the hydrogen-bonding requirements) but exhibits extremely poor solubility in aqueous environments[6],[4].

Quantitative Solubility Profile

The following table synthesizes the solubility behavior of 2-Amino-3,5-dibromopyrazine across common laboratory solvents, providing the mechanistic rationale for its dissolution behavior.

SolventSolubility ProfileMechanistic Rationale
Dimethyl Sulfoxide (DMSO) Highly Soluble (≥ 5 mg/mL)Strong dipole-dipole interactions; the aprotic nature prevents H-bond competition, allowing full solvation of the pyrazine core[6],[7].
N,N-Dimethylformamide (DMF) Highly SolubleExcellent aprotic solvation capability for nitrogen-containing heterocycles; optimal for high-concentration stock solutions[4].
Methanol SolubleH-bond donor/acceptor perfectly matches the amino group and pyrazine nitrogens. Frequently utilized for recrystallization[6],[1].
Ethanol Soluble (Temp-dependent)Lower polarity than methanol reduces room-temperature solubility, making it an ideal solvent-antisolvent system with water for precipitation[6],[4].
Dichloromethane (DCM) SolubleInteracts favorably with the highly polarizable bromine atoms via London dispersion forces[6],[3].
Water Low / InsolubleThe high cohesive energy of water resists cavity formation for the hydrophobic dibromo-pyrazine bulk[6],[3].

Solvent Selection Logic

SolventSelection ADPY 2-Amino-3,5-dibromopyrazine (CAS: 24241-18-7) Aprotic Polar Aprotic Solvents (DMSO, DMF) ADPY->Aprotic Strong Dipole Interactions Protic Polar Protic Solvents (MeOH, EtOH, IPA) ADPY->Protic Hydrogen Bonding Aqueous Aqueous / Non-Polar (Water, Hexane) ADPY->Aqueous Hydrophobic Halogens HighSol High Solubility (>5 mg/mL) Ideal for Stock Solutions Aprotic->HighSol ModSol Moderate Solubility Ideal for Recrystallization Protic->ModSol LowSol Low Solubility (<1 mg/mL) Ideal for Precipitation Aqueous->LowSol

Workflow for solvent selection based on the solubility profile of 2-Amino-3,5-dibromopyrazine.

Self-Validating Experimental Protocol: Isothermal Saturation Method

To accurately determine the solubility of 2-Amino-3,5-dibromopyrazine for process scale-up, kinetic dissolution methods (e.g., adding solvent until clear) are insufficient as they often overestimate solubility due to supersaturation. The Isothermal Saturation Method must be employed to determine true thermodynamic solubility[4].

Objective: To quantify the thermodynamic solubility limit in a target solvent without the confounding artifacts of kinetic supersaturation or polymorphic shifts.

Step 1: Solid-State Baseline Verification

  • Action: Analyze the bulk 2-Amino-3,5-dibromopyrazine powder using X-ray Powder Diffraction (XRPD).

  • Causality: Halogenated pyrazines can exist in multiple polymorphic states. Establishing the starting polymorph ensures that the solubility measured corresponds to the intended thermodynamic form, not a metastable variant[4].

Step 2: Isothermal Equilibration

  • Action: Add an excess amount of 2-Amino-3,5-dibromopyrazine (e.g., 50 mg) to 1.0 mL of the target solvent (e.g., Methanol) in a tightly sealed borosilicate glass vial. Place the vial in a thermostatic shaking water bath set precisely to the target temperature (e.g., 298.15 K ± 0.05 K). Agitate at 150 RPM for 48 hours.

  • Causality: 48 hours of continuous agitation ensures that the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase, achieving true thermodynamic equilibrium[4].

Step 3: Phase Separation

  • Action: Extract an aliquot of the suspension using a syringe equipped with a 0.22 µm PTFE filter. Critical Requirement: The syringe and filter must be pre-warmed to the exact equilibration temperature (298.15 K).

  • Causality: If the saturated solution contacts a colder surface, instantaneous precipitation will occur within the filter matrix, artificially lowering the measured solubility concentration.

Step 4: Quantification & Self-Validation Loop

  • Action: Dilute the filtered supernatant immediately with a compatible mobile phase to prevent precipitation. Quantify the concentration using High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ≈ 275 nm or 340 nm)[2].

  • Self-Validation: Recover the undissolved solid from the filter, dry it gently under a nitrogen stream, and re-analyze via XRPD.

  • Causality: If the XRPD pattern of the recovered solid differs from the baseline established in Step 1, a solvent-mediated polymorphic transformation or solvate/hydrate formation has occurred. The measured solubility must then be reported for the new solvated form, ensuring absolute data integrity[4].

References

  • [6] Title: Amino-3,5-dibromopyrazine | 24241-18-7 - Benchchem. Source: benchchem.com. URL: 6

  • [3] Title: 2-Amino-3,5-dibromopyrazine CAS 24241-18-7 Suppliers, Manufacturers, Factory. Source: bloomtechz.com. URL: 3

  • [5] Title: CAS 24241-18-7: 2-Amino-3,5-dibromopyrazine | CymitQuimica. Source: cymitquimica.com. URL: 5

  • [1] Title: 2-Amino-3,5-dibromopyrazine | 24241-18-7 - ChemicalBook. Source: chemicalbook.com. URL: 1

  • [4] Title: Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems... Source: acs.org. URL:4

  • [7] Title: Product Data Sheet - MedchemExpress.com. Source: medchemexpress.com. URL:7

  • [2] Title: Synthesis of Novel Halogenated Angular Azaphenothiazinones of Biological Interest. Source: juniperpublishers.com. URL: 2

Sources

Foundational

Spectroscopic Profiling of 2-Amino-3,5-dibromopyrazine: A Technical Guide for IR and Mass Spectrometry

Executive Summary 2-Amino-3,5-dibromopyrazine (CAS: 24241-18-7) is a highly functionalized halogenated heterocycle that serves as a cornerstone building block in modern medicinal chemistry. Its unique structural topology...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3,5-dibromopyrazine (CAS: 24241-18-7) is a highly functionalized halogenated heterocycle that serves as a cornerstone building block in modern medicinal chemistry. Its unique structural topology—featuring an electron-donating primary amine paired with two electron-withdrawing bromine atoms on a pyrazine scaffold—makes it an ideal precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[1]. It is frequently utilized in the development of rho kinase (ROCK) inhibitors, conjugated polymers for neurotoxin detection, and complex polycyclic pharmaceutical agents[1][2].

This whitepaper provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) profiles of 2-Amino-3,5-dibromopyrazine, explaining the mechanistic causality behind its spectroscopic behavior and providing self-validating experimental protocols for researchers.

Physicochemical Data Summary

To establish a baseline for analytical verification, the core physicochemical and exact mass properties of the compound are summarized below.

PropertyValueScientific Rationale / Source
IUPAC Name 3,5-dibromopyrazin-2-amineStandard nomenclature[3]
Molecular Formula C₄H₃Br₂N₃Contains two heavy halogen isotopes[3]
Molecular Weight 252.89 g/mol Average mass accounting for Br isotopes[3]
Monoisotopic Mass 250.869 DaExact mass of the ⁷⁹Br₂ isotopologue[3]
Melting Point 113–117 °CSolid-state crystalline stability[2][4]
Solubility Soluble in MeOH, DMSO, DCMLow aqueous solubility due to halogenation[1]

Synthesis and Structural Activation

Understanding the synthesis of 2-Amino-3,5-dibromopyrazine is critical for interpreting its analytical profile, as residual precursors or over-brominated artifacts can convolute spectral data. The compound is typically synthesized via the electrophilic aromatic bromination of 2-aminopyrazine[1].

The primary amine group strongly activates the pyrazine ring at the ortho (position 3) and para (position 5) positions via resonance electron donation. To prevent uncontrolled poly-bromination or oxidative degradation of the ring, the reaction is heavily buffered and temperature-controlled[1][4].

Synthesis A 2-Aminopyrazine (Starting Material) B Glacial Acetic Acid + NaOAc (-5 °C) A->B Dissolve & Buffer C Bromine (Br2) Dropwise (4h) B->C Cool & React D 2-Amino-3,5- dibromopyrazine C->D Neutralize & Crystallize

Synthesis workflow of 2-Amino-3,5-dibromopyrazine via controlled electrophilic bromination.

Infrared (IR) Spectroscopy Interpretation

Infrared spectroscopy provides a definitive fingerprint of the functional groups present on the pyrazine scaffold. For 2-Amino-3,5-dibromopyrazine, the IR spectrum is dominated by the interplay between the primary amine and the heavy halogen substituents[1].

Key Vibrational Modes and Causality
  • N-H Stretching (3400–3200 cm⁻¹): The primary amine (-NH₂) exhibits two distinct, sharp bands in this region corresponding to asymmetric and symmetric stretching modes[1]. The exact wavenumber is highly dependent on the solid-state hydrogen bonding network. The electron-withdrawing nature of the pyrazine ring and bromine atoms slightly increases the N-H bond force constant, sharpening these peaks compared to aliphatic amines.

  • Aromatic C=N and C=C Stretching (1600–1500 cm⁻¹): The skeletal vibrations of the pyrazine ring appear here[1]. The conjugation of the amine lone pair into the aromatic system lowers the C=N stretching frequency relative to an unsubstituted pyrazine.

  • C-Br Stretching (700–600 cm⁻¹): Because bromine is a heavy atom, the reduced mass (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    ) of the C-Br bond is large. According to Hooke's Law for molecular vibrations, a larger reduced mass drastically lowers the vibrational frequency, pushing the C-Br stretch deep into the fingerprint region.
    
Protocol: Self-Validating ATR-FTIR Acquisition

To avoid moisture artifacts commonly associated with KBr pellet pressing (which can obscure the critical 3400 cm⁻¹ N-H region with broad O-H water bands), Attenuated Total Reflectance (ATR) is the mandatory standard.

  • Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Deposit 2–5 mg of crystalline 2-Amino-3,5-dibromopyrazine directly onto the diamond crystal.

  • Compression: Apply the ATR pressure anvil until the software indicates optimal optical contact (typically ~80% torque). Causality: Insufficient pressure leads to poor signal-to-noise ratios, while over-pressuring can fracture the crystal.

  • Acquisition & Verification: Acquire the sample spectrum. Validate the run by ensuring the baseline is flat and the C-Br stretch at ~650 cm⁻¹ is clearly resolved from the instrumental noise floor.

Mass Spectrometry (MS) Analysis

The mass spectrometric profile of 2-Amino-3,5-dibromopyrazine is highly distinct due to the presence of two bromine atoms. Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

The 1:2:1 Isotopic Signature

When a molecule contains two bromine atoms, the binomial expansion of their isotopic distribution creates a characteristic 1:2:1 triplet in the molecular ion cluster[1].

  • m/z 251 ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    :  Contains two ⁷⁹Br atoms. (Calculated exact mass: ~250.87 Da)[3].
    
  • m/z 253 ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    :  Contains one ⁷⁹Br and one ⁸¹Br atom. Because there are two ways to achieve this combination, this peak is statistically twice as abundant and serves as the Base Peak .
    
  • m/z 255

    
    :  Contains two ⁸¹Br atoms.
    
Electron Ionization (EI) Fragmentation Pathway

Under standard 70 eV Electron Ionization (EI), the molecule undergoes predictable radical-driven fragmentation[1]. The primary driving force is the homolytic cleavage of the relatively weak C-Br bonds, followed by the degradation of the heteroaromatic ring.

Fragmentation M Molecular Ion [M]+• m/z 251, 253, 255 (1:2:1 Isotopic Cluster) F1 Fragment [M - Br]+ m/z 172, 174 (1:1 Isotopic Cluster) M->F1 - Br• (Loss of 79 Da / 81 Da) F2 Fragment [M - 2Br]+• m/z 93 F1->F2 - Br• (Loss of 79 Da / 81 Da) F3 Ring Cleavage m/z 66 F2->F3 - HCN (Loss of 27 Da)

EI-MS fragmentation pathway of 2-Amino-3,5-dibromopyrazine showing sequential radical loss.

Protocol: GC-MS Data Acquisition

To ensure reproducible fragmentation libraries that match NIST standards[3]:

  • Sample Preparation: Dissolve 1 mg of 2-Amino-3,5-dibromopyrazine in 1 mL of LC-MS grade dichloromethane (DCM). Causality: DCM is highly volatile and elutes well before the analyte, preventing solvent-peak interference.

  • Chromatography: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., HP-5MS). Use helium as the carrier gas at 1.0 mL/min. Program the oven from 100 °C to 280 °C at 15 °C/min.

  • Ionization: Set the EI source to 70 eV and the source temperature to 230 °C. Causality: 70 eV is the universal standard for EI; deviating from this will alter the fragmentation ratios and invalidate library matching.

  • Detection: Scan from m/z 50 to 300. Verify the presence of the m/z 66 fragment (second highest peak) and the m/z 253 base peak[1].

References

  • National Center for Biotechnology Information. "2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004". PubChem Database. Available at: [Link]

  • Royal Society of Chemistry. "Facile synthesis and supramolecular chemistry of hydrogen bond/halogen bond-driven multi-tasking tectons - Supporting Information". ChemComm. Available at: [Link]

Sources

Exploratory

The Emerging Therapeutic Potential of 2-Amino-3,5-dibromopyrazine Derivatives: A Technical Guide for Drug Discovery

Abstract The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry, underpinning a diverse array of biologically active molecules.[1] Among its ma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry, underpinning a diverse array of biologically active molecules.[1] Among its many halogenated derivatives, 2-Amino-3,5-dibromopyrazine has emerged as a particularly versatile and valuable building block for the synthesis of novel therapeutic agents.[1][2] Its unique electronic and structural features, conferred by the amino group and two bromine atoms, provide a reactive handle for a variety of chemical transformations, leading to derivatives with significant potential in oncology and infectious diseases.[1][3] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic promise of 2-Amino-3,5-dibromopyrazine derivatives. We will delve into their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

The Strategic Importance of the 2-Amino-3,5-dibromopyrazine Core

The 2-Amino-3,5-dibromopyrazine molecule is not merely a synthetic intermediate but a strategic starting point for the development of targeted therapies. The electron-donating amino group and the electron-withdrawing bromine atoms create a unique chemical environment that influences the molecule's reactivity and its ability to interact with biological targets. The bromine atoms, in particular, serve as excellent leaving groups for nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups and the construction of diverse chemical libraries.[1] This synthetic tractability is a key reason for its prominence in drug discovery programs.

Synthesis of the Core Scaffold: 2-Amino-3,5-dibromopyrazine

The reliable and high-yielding synthesis of the 2-Amino-3,5-dibromopyrazine core is paramount for its use in drug discovery. The most common and efficient method involves the bromination of 2-aminopyrazine.

Protocol 1: Synthesis of 2-Amino-3,5-dibromopyrazine using N-Bromosuccinimide (NBS) [4]

This protocol offers a safer and often higher-yielding alternative to using elemental bromine.

Materials:

  • 2-Aminopyrazine

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Ice water

  • Chloroform

Procedure:

  • In a 500 mL reaction flask, dissolve 9.5 g (0.1 mol) of 2-aminopyrazine in 200 mL of dimethyl sulfoxide (DMSO) with stirring.

  • Cool the solution to 5-10 °C in an ice bath.

  • Slowly add 42.9 g (0.24 mol) of N-Bromosuccinimide (NBS) to the cooled solution in portions, maintaining the temperature between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture into ice water and stir for 30 minutes to precipitate the product.

  • Collect the resulting yellow solid by filtration and dry thoroughly.

  • For purification, recrystallize the crude product from chloroform to obtain pure 2-Amino-3,5-dibromopyrazine as a light yellow powder.

Expected Yield: Approximately 76.4%[4]

Causality of Experimental Choices:

  • NBS as Brominating Agent: NBS is a safer and more convenient source of electrophilic bromine compared to liquid bromine, which is highly corrosive and volatile.

  • DMSO as Solvent: DMSO is an excellent solvent for both 2-aminopyrazine and NBS, facilitating a homogeneous reaction mixture.

  • Low-Temperature Addition: The initial low temperature helps to control the exothermic nature of the bromination reaction and minimize the formation of side products.

  • Ice Water Precipitation: Pouring the reaction mixture into ice water effectively precipitates the less polar product while keeping any unreacted starting materials or polar byproducts in solution.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research highlights the potential of 2-Amino-3,5-dibromopyrazine derivatives as potent anticancer agents.[1][5] The primary mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[6]

Kinase Inhibition: A Primary Anticancer Mechanism

The 2-aminopyrazine scaffold has been identified as a key pharmacophore in the design of various kinase inhibitors.[7] Derivatives of 2-Amino-3,5-dibromopyrazine have shown promise as inhibitors of several important oncogenic kinases, including Rho-associated coiled-coil containing protein kinases (ROCK) and Aurora kinases.

The Rho/ROCK signaling pathway plays a critical role in regulating the actin cytoskeleton and is implicated in cancer cell proliferation, migration, and invasion.[1] 2-Amino-3,5-dibromopyrazine serves as a key intermediate in the synthesis of potent and selective ROCK inhibitors.[1]

graph "ROCK_Signaling_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

// Nodes RhoA [label="Active RhoA-GTP", fillcolor="#F1F3F4"]; ROCK [label="ROCK", fillcolor="#F1F3F4"]; MLC_Phosphatase [label="Myosin Light Chain\nPhosphatase", fillcolor="#F1F3F4"]; MLC [label="Myosin Light Chain (MLC)", fillcolor="#F1F3F4"]; pMLC [label="Phosphorylated MLC", fillcolor="#FBBC05"]; Contraction [label="Actin-Myosin Contraction\n(Cell Proliferation, Migration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="2-Amino-3,5-dibromopyrazine\nDerivative (ROCK Inhibitor)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RhoA -> ROCK [label="Activates"]; ROCK -> MLC_Phosphatase [label="Inhibits"]; ROCK -> MLC [label="Phosphorylates"]; MLC_Phosphatase -> pMLC [label="Dephosphorylates"]; pMLC -> Contraction; Inhibitor -> ROCK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Simplified Rho/ROCK signaling pathway and its inhibition by 2-Amino-3,5-dibromopyrazine derivatives.

Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development.[8] Certain 3,5-disubstituted-2-aminopyrazines have been shown to be potent inhibitors of Aurora A and B kinases.[9]

Quantitative Anticancer Activity

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine12bHep-2 (Laryngeal)11[10]
HepG2 (Hepatocellular)13[10]
MCF-7 (Breast)11[10]
A375 (Melanoma)11[10]
2-Aminopyrazine Derivative3eH1975 (Lung)11.84 ± 0.83[5]
MDA-MB-231 (Breast)5.66 ± 2.39[5]
3,5-Disubstituted-2-aminopyrazine12AjU38 (Glioma)11.5 ± 3.2[9]
HeLa (Cervical)1.34 ± 0.23[9]
HepG2 (Hepatocellular)7.30 ± 1.56[9]
LoVo (Colon)1.64 ± 0.48[9]
Experimental Protocols for Anticancer Activity Assessment

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

graph "MTT_Assay_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#5F6368"];

// Nodes Seed [label="Seed cancer cells in a\n96-well plate"]; Treat [label="Treat cells with various\nconcentrations of the\n2-aminopyrazine derivative"]; Incubate_Treat [label="Incubate for 24-72 hours"]; Add_MTT [label="Add MTT solution to each well"]; Incubate_MTT [label="Incubate for 3-4 hours\n(Formazan crystal formation)"]; Solubilize [label="Add DMSO to dissolve\nformazan crystals"]; Read [label="Measure absorbance at 570 nm"]; Analyze [label="Calculate cell viability and IC50"];

// Edges Seed -> Treat; Treat -> Incubate_Treat; Incubate_Treat -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Read; Read -> Analyze; }

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • 96-well microplates

  • 2-Amino-3,5-dibromopyrazine derivative test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Dimethyl sulfoxide (DMSO)[11]

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[11]

  • Prepare serial dilutions of the pyrazine derivative test compounds in culture medium.

  • Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[11]

  • Incubate the plate for an additional 24-72 hours.[11]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[12]

  • Read the absorbance at 590 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Causality of Experimental Choices:

  • MTT Reagent: MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • DMSO for Solubilization: DMSO is a powerful solvent that effectively dissolves the water-insoluble formazan crystals, allowing for accurate spectrophotometric quantification.

  • Serum-Free Medium during MTT incubation: Serum can contain enzymes that may non-specifically reduce MTT, leading to a false-positive signal.

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • 2-Amino-3,5-dibromopyrazine derivative test compounds

  • Assay buffer

  • Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • In a microplate, add the recombinant kinase and its specific substrate.

  • Add the diluted test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

Causality of Experimental Choices:

  • Recombinant Kinase: Using a purified recombinant kinase ensures that the observed inhibition is specific to the target enzyme.

  • ATP: ATP is the phosphate donor for the phosphorylation reaction catalyzed by kinases.

  • Specific Substrate: The use of a specific substrate allows for the measurement of the activity of the target kinase.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Pyrazine derivatives have demonstrated promising activity against a range of bacteria and fungi, offering a new avenue for antimicrobial drug discovery.[14][15]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrazine derivatives are still under investigation, but several potential targets have been identified. Some halogenated pyrazine derivatives are thought to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication.[5] Other proposed mechanisms include the disruption of the bacterial cell membrane and the inhibition of essential metabolic pathways.[16] Halogenation of the pyrazine ring can enhance the antimicrobial and antibiofilm activities of these compounds.[16]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of pyrazine derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[2]

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Halogenated Pyrazine-Based Chalcone5Bacillus subtilis< 0.008[14]
Staphylococcus aureus< 0.008[14]
Streptococcus pyogenes< 0.008[14]
Escherichia coli< 0.008[14]
Klebsiella aerogenes< 0.008[14]
Salmonella typhimurium< 0.008[14]
Pyrazine-2-Carboxylic Acid DerivativeP4Candida albicans3.125[16]
P10Candida albicans3.125[16]
P3, P4, P7, P9Escherichia coli50[16]
P6, P7, P9, P10Pseudomonas aeruginosa25[16]
Experimental Protocols for Antimicrobial Activity Assessment

This is a quantitative method to determine the MIC of an antimicrobial agent.

graph "Broth_Microdilution_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#5F6368"];

// Nodes Prepare_Dilutions [label="Prepare serial dilutions of the\n2-aminopyrazine derivative\nin a 96-well plate"]; Inoculate [label="Inoculate each well with a\nstandardized bacterial or\nfungal suspension"]; Incubate [label="Incubate the plate at an\nappropriate temperature\nfor 18-24 hours"]; Determine_MIC [label="Determine the MIC as the\nlowest concentration with\nno visible growth"];

// Edges Prepare_Dilutions -> Inoculate; Inoculate -> Incubate; Incubate -> Determine_MIC; }

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial or fungal strain of interest

  • 96-well microplates

  • 2-Amino-3,5-dibromopyrazine derivative test compounds

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth. Alternatively, the absorbance can be read using a microplate reader.

Causality of Experimental Choices:

  • Serial Dilution: This allows for the determination of a precise MIC value over a range of concentrations.

  • Standardized Inoculum: Using a standardized number of microorganisms ensures the reproducibility and comparability of the results.

  • Growth and Sterility Controls: These controls are essential to validate the experiment, ensuring that the medium supports growth and that there is no contamination.

Conclusion and Future Directions

2-Amino-3,5-dibromopyrazine has proven to be a highly valuable and versatile scaffold in the pursuit of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents, with mechanisms of action that target key cellular pathways. The synthetic accessibility of this core structure allows for extensive chemical modifications, providing a rich landscape for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects. For anticancer applications, a deeper understanding of the specific kinase targets and the structure-activity relationships will be crucial for designing more potent and selective inhibitors. In the realm of antimicrobial discovery, further elucidation of the mechanisms of action will be vital for overcoming drug resistance. The development of derivatives with dual anticancer and antimicrobial activities could also represent an exciting new therapeutic strategy. As our understanding of the biological activities of 2-Amino-3,5-dibromopyrazine derivatives continues to grow, so too will their potential to address some of the most pressing challenges in human health.

References

[11] Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. (2025). BenchChem. [14] Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. (2016). Molecules, 21(11), 1453. [17] Application Notes and Protocols for a Novel Kinase Inhibitor. (2025). BenchChem. [5] Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. (2024). Bentham Science Publishers. 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. (2025). [2] Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). European Journal of Microbiology and Immunology, 14(2), 97-115. [15] Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. (2016). PubMed. The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [6] Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [16] Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (2024). International Journal of Molecular Sciences, 25(23), 14896. [8] A Comparative Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyrazine Derivatives as Kinase Inhibitors. (2025). BenchChem. [18] Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (2024). Molecules, 29(20), 4734. [12] MTT Assay Protocol. (n.d.). [19] 2-Amino-3,5-dibromopyrazine. (n.d.). ChemicalBook. [4] How to Synthesize 2-Amino-3,5-dibromopyrazine? (2024). Guidechem. [10] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 36439-36454. [20] Microbiology - Antimicrobial Resistance Learning Site. (n.d.). [21] Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [22] Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [23] In vitro kinase assay. (2024). protocols.io. [9] Synthesis, biological evaluation and molecular modeling study of 2-amino-3,5-disubstituted-pyrazines as Aurora kinases inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(5), 115351. [24] Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). (2015). Bioorganic & Medicinal Chemistry, 23(22), 7196-7206. [3] 2-Amino-3,5-dibromopyrazine 97 24241-18-7. (n.d.). [7] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2396341. [25] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 295. [26] Biochemical assays for kinase activity detection. (2025). Celtarys. [27] MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [28] New Screening Approaches for Kinases. (n.d.). In Royal Society of Chemistry. [13] MTT assay protocol. (n.d.). Abcam. [29] Synthesis routes of Amino-3,5-dibromopyrazine. (n.d.). Benchchem. [30] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 36439-36454. [31] LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [32] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Taylor & Francis Online. [33] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed. [34] A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. (2017). ACS Infectious Diseases, 3(7), 524-532. [35] Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. (2025). MDPI. [36] Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents. (n.d.). PMC. [37] Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. (2022). Molecules, 27(9), 2909. [38] D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). Frontiers in Microbiology, 11, 587374. [39] 2-Amino-3,5-dibromopyrazine CAS 24241-18-7 100% factory price. (n.d.). SincereChemical. [40] Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. (n.d.). ResearchGate.

Sources

Foundational

Pyrazine N-Oxides in Medicinal Chemistry: Structural Dynamics, Synthesis, and Therapeutic Applications

Executive Summary Pyrazine N-oxides are emerging as a privileged structural motif in modern medicinal chemistry. By introducing a highly polar N⁺–O⁻ dipole into the electron-deficient pyrazine ring, medicinal chemists ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine N-oxides are emerging as a privileged structural motif in modern medicinal chemistry. By introducing a highly polar N⁺–O⁻ dipole into the electron-deficient pyrazine ring, medicinal chemists can precisely 1[1]. This technical guide explores the physicochemical rationale, therapeutic mechanisms, and validated synthetic protocols for integrating pyrazine N-oxides into drug development pipelines.

Physicochemical Rationale for N-Oxide Incorporation

The N-oxide functionality profoundly alters the physicochemical landscape of the parent pyrazine. The N⁺–O⁻ bond is highly polar and serves as a 1[1].

  • Lipophilicity Modulation : The introduction of an N-oxide group dramatically lowers the partition coefficient (cLogP). This is a critical strategy for2 or excessive off-target lipophilic binding[2].

  • Basicity and Stability : Unlike aliphatic tertiary amine oxides (pKa 4–5),3[3]. At physiological pH (7.4), they exist predominantly in a stable, neutral zwitterionic form, making them4[4].

Therapeutic Mechanisms of Action

Hypoxia-Activated Prodrugs (HAPs)

Pyrazine N-oxides and di-N-oxides are uniquely suited for1[1]. In normoxic tissues, the spontaneous reduction of the N-oxide is reversed by molecular oxygen (futile cycling), generating non-toxic levels of superoxide[1]. However, in hypoxic tumor cores, one-electron reductases convert the N-oxide into a highly reactive radical anion, which subsequently 4[4].

HAP_Mechanism Prodrug Pyrazine N-Oxide (Prodrug) Reductase 1e- Reductase (Hypoxia) Prodrug->Reductase Enzymatic Reduction Radical Radical Anion Intermediate Reductase->Radical DNA_Damage DNA Cleavage & Apoptosis Radical->DNA_Damage Hypoxic Conditions Normoxia O2 (Normoxia) Radical->Normoxia O2 Present ROS Superoxide (ROS) + Parent Prodrug Normoxia->ROS Futile Cycling

Bioreductive activation pathway of pyrazine N-oxide prodrugs in hypoxic tumor microenvironments.

Receptor Agonism and Allosteric Modulation

Beyond prodrugs, the N-oxide motif can directly engage target protein pockets. In the optimization of Cannabinoid Receptor 2 (CB2) agonists for chronic pain management, the2[2]. This structural modification not only improved the pharmacokinetic profile but also maximized the intrinsic efficacy of the agonist at the receptor[2]. Furthermore, recent breakthroughs have identified1, a critical phosphatase in oncogenic signaling[1].

Quantitative Structure-Activity and Kinetic Data

The electronic properties of the pyrazine ring dictate its reactivity. Due to the electron-withdrawing nature of the two nitrogen atoms,5, making oxidation to the N-oxide kinetically challenging compared to standard pyridines[5]. Kinetic studies using Bromamine-B (BAB) demonstrate that 6 (Hammett ρ = -0.8)[6].

Table 1: Kinetic and Physicochemical Impact of Pyrazine N-Oxidation

Compound / DerivativeOxidation Rate Order (BAB)cLogP Shift (Example Scaffold)Primary Application
Unsubstituted Pyrazine Slowest (Baseline)N/AChemical Intermediate
2-Methylpyrazine ModerateN/AFlavoring / Precursor
2-Aminopyrazine Fastest (Highest e⁻ density)N/AAntiviral Precursors
CB2 Agonist Scaffold N/A+2.10 → -0.65 (Δ -2.75)Chronic Pain Therapy

Synthetic Workflows and Experimental Protocols

Causality in Experimental Design

Standard oxidation using unactivated hydrogen peroxide or peroxyacids often leads to over-oxidation (yielding N,N-dioxides) or requires harsh conditions that degrade functional groups[1]. To achieve high regioselectivity and mono-oxidation, catalytic systems are employed. The use of a 7, allowing for the highly efficient, selective synthesis of mono-N-oxides without the need for problematic acetic acid solvents[7]. Alternatively, highly reactive electrophilic oxidants like 8[8].

Synthesis_Workflow Step1 1. Reagent Mixing Pyrazine + Catalyst Step2 2. Oxidation Dropwise H2O2 (80°C) Step1->Step2 Step3 3. Quench & Cool Stir 2h, Cool to RT Step2->Step3 Step4 4. Filtration Remove Solid Catalyst Step3->Step4 Step5 5. Purification HPLC / Crystallization Step4->Step5

Step-by-step synthetic workflow for the catalytic N-oxidation of pyrazines.

Validated Protocol: Synthesis of Pyrazine-N-Oxide via Titanosilicate Catalysis

This self-validating protocol describes the selective mono-oxidation of pyrazine, ensuring high yield and simple catalyst recovery[7].

Materials:

  • Pyrazine (0.376 mol, 30.1 g)

  • 35% w/w Aqueous Hydrogen Peroxide (0.190 mol, 18.5 g)

  • Crystalline Titanosilicate Catalyst (1.0 g)

  • Deionized Water (10.1 g)

Step-by-Step Methodology:

  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 30.1 g of pyrazine, 10.1 g of deionized water, and 1.0 g of the titanosilicate catalyst[7].

    • Causality Rationale: Water acts as an environmentally benign solvent, while the heterogeneous catalyst ensures the reaction remains localized to the pore structures, preventing runaway thermal degradation.

  • Controlled Oxidation: Heat the suspension to 80°C. Once the target temperature is stabilized, add 18.5 g of 35% aqueous H₂O₂ dropwise over a period of 1.25 hours under vigorous stirring[7].

    • Causality Rationale: Dropwise addition maintains a low steady-state concentration of H₂O₂, minimizing the formation of pyrazine-N,N-dioxide and mitigating explosive risks associated with peroxide accumulation.

  • Reaction Maturation: Following the complete addition of H₂O₂, maintain the reaction mixture at 80°C for an additional 2 hours[7]. Monitor the reaction progress via TLC to confirm the consumption of the peroxide.

  • Quenching and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a sintered glass funnel to quantitatively recover the solid titanosilicate catalyst[7].

    • Causality Rationale: The heterogeneous nature of the catalyst allows for simple mechanical separation, avoiding the complex aqueous workups required in homogeneous heavy-metal catalysis.

  • Product Isolation and Analysis: Analyze the filtrate via High-Performance Liquid Chromatography (HPLC) using a C8/C18 column (e.g., Intersil OD5) with a Methanol/Water eluent[7]. The protocol typically yields ~95.8% pyrazine-N-oxide (based on H₂O₂) with minimal (<1.5%) di-N-oxide formation[7].

Conclusion

The strategic integration of pyrazine N-oxides into medicinal chemistry pipelines offers a robust mechanism to optimize pharmacokinetics, enhance target binding, and design microenvironment-responsive prodrugs. As synthetic methodologies shift towards greener, highly selective catalytic oxidations, the accessibility and functionalization of these heterocycles will continue to expand, driving next-generation therapeutics.

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities, ACS Publications,1

  • N-Oxidation of Pyrazines by Bromamine-B in Perchloric Acid Medium: Kinetic and Mechanistic Approach, kchem.org, 6

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities (PDF), ResearchGate, 4

  • Heterocyclic Chemistry of Quinoxaline and Potential Activities of Quinoxaline Derivatives, Pharmacophore Journal, 5

  • Synthesis of N,N-Dioxopyridazines, Academia.edu, 8

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities, NIH / PMC, 3

  • Discovery of APD371: Identification of a Highly Potent and Selective CB2 Agonist for the Treatment of Chronic Pain, NIH / PMC,2

  • US Patent 5668281A - Process for preparing tertiary amine-N-oxide, Google Patents, 7

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling and Use of 2-Amino-3,5-dibromopyrazine

Authored for Researchers, Scientists, and Drug Development Professionals As a foundational building block in medicinal chemistry and materials science, 2-Amino-3,5-dibromopyrazine (CAS No. 24241-18-7) is a versatile inte...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

As a foundational building block in medicinal chemistry and materials science, 2-Amino-3,5-dibromopyrazine (CAS No. 24241-18-7) is a versatile intermediate used in the synthesis of novel compounds ranging from pharmaceuticals to agrichemicals.[1][2][3] Its unique molecular structure, featuring a pyrazine ring with reactive bromine atoms and an amino group, allows for diverse chemical transformations.[2][3] However, the same reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the critical safety information, handling procedures, and emergency responses required to work with 2-Amino-3,5-dibromopyrazine safely and effectively in a laboratory setting.

Hazard Identification and Risk Profile

2-Amino-3,5-dibromopyrazine is classified as a hazardous substance. A complete understanding of its risk profile is the first step in ensuring laboratory safety. The primary hazards are associated with its acute toxicity upon ingestion, skin contact, or inhalation, and its irritant properties.[4]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple health hazards. The signal word associated with it is "Warning" or "Danger" depending on the supplier's classification.[4][5][6][7]

Table 1: GHS Hazard Classification for 2-Amino-3,5-dibromopyrazine

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4 (or 3 by some suppliers)H302: Harmful if swallowed (or H301: Toxic if swallowed)
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2A (or 1 by some suppliers)H319: Causes serious eye irritation (or H318: Causes serious eye damage)
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

Source: Information synthesized from multiple supplier Safety Data Sheets (SDS).[4][6][7]

The causality behind these classifications lies in the compound's chemical nature. The halogenated aromatic structure can interact with biological macromolecules, leading to irritation and toxic effects if absorbed by the body. The fine, powdered form of the solid increases the risk of aerosolization and subsequent inhalation, which can irritate the respiratory system.[4][7]

The Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks identified, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective safety measures.

cluster_0 Hierarchy of Controls for Handling 2-Amino-3,5-dibromopyrazine Elimination Elimination (Not Feasible: Compound is required for research) Substitution Substitution (Consider less hazardous analogues if possible) Elimination->Substitution Engineering Engineering Controls (Primary barrier) Substitution->Engineering If substitution is not possible Admin Administrative Controls (Procedural safety) Engineering->Admin Followed by PPE Personal Protective Equipment (PPE) (Last line of defense) Admin->PPE Supplemented with

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the user.

  • Chemical Fume Hood: All handling of solid 2-Amino-3,5-dibromopyrazine, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood.[4] This is the most critical engineering control to prevent inhalation of the powdered compound.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.[4]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[4]

Administrative Controls: Safe Work Practices

These are procedural controls that reduce the duration, frequency, and severity of exposure.

  • Restricted Access: Only trained and authorized personnel should be allowed in areas where this chemical is handled and stored.

  • Hygiene Practices: Avoid ingestion and inhalation.[4] Do not eat, drink, or smoke in the laboratory.[4][8] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[4][9]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate GHS hazard pictograms.

Personal Protective Equipment (PPE): The Final Barrier

PPE is required for all handling activities and should be selected based on the potential for exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against dust particles and splashes.[4][5]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[4] Always inspect gloves for tears or holes before use.

    • Lab Coat: A lab coat must be worn to protect street clothes and prevent skin exposure.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator (such as a dust mask type N95) is necessary.[7]

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.

Protocol for Weighing and Handling the Solid Compound
  • Preparation: Don appropriate PPE (lab coat, gloves, safety goggles).

  • Work Area: Perform all manipulations within a chemical fume hood. Place a weigh boat on an analytical balance inside the hood.

  • Dispensing: Carefully scoop the desired amount of 2-Amino-3,5-dibromopyrazine powder from the stock container into the weigh boat. Avoid generating dust.

  • Closure: Tightly seal the main stock container immediately after use.

  • Cleanup: Wipe down the spatula and any surfaces inside the fume hood with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

  • Disposal: Dispose of contaminated gloves and weigh boats in the designated solid chemical waste container.

  • Hygiene: Wash hands thoroughly after completing the task.

Protocol for Spill Response

The appropriate response depends on the scale of the spill.

Start Spill of 2-Amino-3,5-dibromopyrazine Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (<5g) inside Fume Hood? Assess->SmallSpill LargeSpill Large Spill (>5g) or Outside Hood SmallSpill->LargeSpill No Contain 1. Wear appropriate PPE. 2. Gently cover with absorbent material (e.g., vermiculite). 3. Sweep up into a labeled hazardous waste container. 4. Decontaminate area. SmallSpill->Contain Yes Evacuate 1. Alert others in the area. 2. Evacuate the laboratory. 3. Contact Emergency Health & Safety (EHS). 4. Prevent re-entry. LargeSpill->Evacuate

Caption: A decision tree for responding to a chemical spill.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Recommended storage temperatures range from 2-8°C to room temperature; always consult the supplier's label.[10][11]

  • Inert Atmosphere: Some suppliers recommend storing the compound under an inert atmosphere as it may be air-sensitive.[4][11]

  • Incompatible Materials: Store away from strong oxidizing agents.

  • Stability: The compound is stable under recommended storage conditions. Hazardous decomposition products are not expected under normal use.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC4H3Br2N3
Molecular Weight252.89 g/mol
AppearanceWhite to Gray to Brown powder/crystal
Melting Point114-117 °C
Boiling Point~294.6 °C (Predicted)
Density~2.287 g/cm³ (Predicted)

Source: Data compiled from various chemical suppliers and databases.[1][6][7][10]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4][9] If the person feels unwell, call a POISON CENTER or doctor.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical advice.[5]

  • Eye Contact: Rinse cautiously with water for several minutes.[5] If wearing contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[4][5] Seek immediate medical attention.[4]

  • Ingestion: If swallowed, call a POISON CENTER or doctor immediately if you feel unwell.[4] Do NOT induce vomiting.[9]

References

  • PubChem, National Center for Biotechnology Information. 2-Amino-3,5-dibromopyrazine (CID 620004). [Link]

  • Jinan Future chemical Co.,Ltd, 2-Amino-3,5-dibromopyrazine CAS:24241-18-7. [Link]

  • MilliporeSigma, Product Page: 2-Amino-3,5-dibromopyrazine 97%. [Link]

  • Lab Supplies, 2-Amino-3,5-dibromopyrazine, 1 gram, Each. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Bromination of 2-Aminopyrazine Using N-Bromosuccinimide (NBS)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of functionalized pyrazine intermediates for active pharmaceutical ingredients (APIs) and agrochemicals. Introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of functionalized pyrazine intermediates for active pharmaceutical ingredients (APIs) and agrochemicals.

Introduction & Mechanistic Rationale

The functionalization of the pyrazine ring is a critical workflow in medicinal chemistry. Unsubstituted pyrazine is highly electron-deficient and notoriously resistant to electrophilic aromatic substitution (SEAr). However, the introduction of an electron-donating amino group (-NH₂) transforms the electronic landscape of the ring. The amino group acts as a strong activating group, donating electron density via resonance and directing incoming electrophiles to the ortho (C3) and para (C5) positions[1].

When synthesizing brominated pyrazine intermediates, controlling regioselectivity is paramount. The C5 position is kinetically favored for initial halogenation due to lower steric hindrance and optimal electronic distribution, yielding 2-amino-5-bromopyrazine [1][2]. If exhaustive bromination is desired, the C3 position will subsequently react to form 2-amino-3,5-dibromopyrazine [3].

Why NBS? N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) for these protocols. NBS is a stable, easy-to-handle solid that provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺) in solution. This precise stoichiometric control is critical for preventing unwanted over-bromination when the mono-brominated product is the target[4].

Quantitative Data Presentation

The degree of bromination can be tightly controlled by adjusting the stoichiometry of NBS, the solvent system, and the temperature. The following table summarizes validated synthetic approaches[1][2][3].

SubstrateBrominating AgentSolvent SystemTemperatureMajor ProductYield (%)
2-AminopyrazineNBS (1.05 eq)Chloroform0 °C to RT2-Amino-5-bromopyrazine85%
2-AminopyrazineNBS (1.10 eq)AcetonitrileRT2-Amino-5-bromopyrazine>85%
2-AminopyrazineNBS (3.30 eq)AcetonitrileRT2-Amino-3,5-dibromopyrazine38 - 77%
2-AminopyrazineNBS (>2.5 eq)DMSO / H₂ORT2-Amino-3,5-dibromopyrazine>90%
2-AminopyrazineBr₂ (Liquid)Acetic Acid-5 °C to RT2-Amino-3,5-dibromopyrazine66 - 90%

Reaction Workflow Diagram

G A 2-Aminopyrazine (Substrate) B NBS (1.05 eq) 0 °C to RT A->B Electrophilic Activation C NBS (>2.5 eq) RT to Heating A->C Excess Reagent D 2-Amino-5-bromopyrazine (Mono-brominated) B->D Kinetic Control E 2-Amino-3,5-dibromopyrazine (Di-brominated) C->E Thermodynamic Drive D->C Sequential Bromination

Workflow of regioselective NBS bromination of 2-aminopyrazine.

Experimental Protocols

Protocol A: Regioselective Mono-Bromination (Synthesis of 2-Amino-5-bromopyrazine)

This protocol utilizes kinetic control to isolate the mono-brominated species[1].

Reagents:

  • 2-Aminopyrazine (1.0 equiv, e.g., 10 mmol)

  • N-Bromosuccinimide (1.05 equiv, 10.5 mmol)

  • Acetonitrile or Chloroform (0.1 M relative to substrate)

  • Aqueous Sodium Thiosulfate (10% w/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-aminopyrazine in the selected solvent (acetonitrile is highly recommended for its ability to stabilize the polar transition state) in a round-bottom flask[2].

  • Temperature Control: Submerge the flask in an ice bath and allow the solution to cool to 0 °C.

    • Causality: Lowering the temperature suppresses the reaction kinetics, preventing the highly exothermic generation of Br⁺ from causing localized concentration spikes that lead to di-bromination.

  • Reagent Addition: Add NBS (1.05 equiv) portion-wise over 15–20 minutes.

    • Causality: Portion-wise addition maintains a low steady-state concentration of the electrophile, enforcing strict regiocontrol at the C5 position.

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (RT) for an additional 1–2 hours.

  • Quenching: Add 10% aqueous sodium thiosulfate solution to the reaction mixture.

    • Causality: Thiosulfate acts as a reducing agent, instantly destroying any unreacted active bromine species (converting them to harmless bromide). This prevents post-reaction halogenation during the concentration phase[1].

  • Workup & Isolation: Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via recrystallization or silica gel chromatography.

Protocol B: Exhaustive Di-Bromination (Synthesis of 2-Amino-3,5-dibromopyrazine)

This protocol drives the reaction to completion at both activated positions[3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solvent mixture of Dimethyl Sulfoxide (DMSO) and water (typically 9:1 v/v).

    • Causality: The highly polar nature of DMSO/H₂O enhances the solubility of both the substrate and the mono-brominated intermediate, ensuring the reaction remains homogeneous for the second electrophilic attack[3].

  • Reaction Setup: Dissolve 2-aminopyrazine (1.0 equiv) in the solvent mixture at room temperature.

  • Bromination: Add NBS (2.5 to 3.0 equiv) in a single portion.

    • Causality: Because exhaustive bromination is the goal, an immediate excess of the electrophile is desirable to drive the thermodynamic formation of the di-brominated product.

  • Completion: Stir at room temperature until TLC indicates the complete consumption of both the starting material and the mono-brominated intermediate.

  • Isolation: Pour the reaction mixture into ice water. The highly hydrophobic 2-amino-3,5-dibromopyrazine will precipitate. Isolate the product via vacuum filtration and wash with cold water.

Self-Validating System & Analytical Signatures

To ensure scientific integrity, these protocols are designed to be self-validating. A successful reaction will exhibit the following signatures:

  • Visual Cues: Upon the addition of NBS, the solution will briefly turn yellow/orange due to the generation of active bromine species. As the electrophile is consumed by the pyrazine ring, this color will fade. A persistent orange color indicates the reaction has stalled or excess reagent remains.

  • TLC Monitoring: 2-Aminopyrazine and its brominated derivatives are highly UV-active. Under 254 nm UV light, the mono-brominated product will appear as a distinct, less polar spot (higher Rf) compared to the starting material. The di-brominated product will elute even higher.

  • Mass Spectrometry (LC-MS) Isotopic Fingerprint:

    • Mono-bromination validation: The mass spectrum will show a distinct 1:1 doublet at [M+H]⁺ and[M+H+2]⁺ (separated by 2 m/z units), corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

    • Di-bromination validation: The mass spectrum will shift to a 1:2:1 triplet pattern at [M+H]⁺, [M+H+2]⁺, and[M+H+4]⁺, definitively proving the incorporation of two bromine atoms.

References

  • Chemia (Manac Inc). "Allylic position and benzylic position bromination: bromination reactions that use NBS(1)".[Link]

Sources

Application

Application Note: Advanced Recrystallization and Purification Strategies for 2-Amino-3,5-dibromopyrazine

Introduction and Chemical Context 2-Amino-3,5-dibromopyrazine (ADPY) is a critical, highly versatile halogenated heterocyclic building block. It is extensively utilized in the synthesis of active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

2-Amino-3,5-dibromopyrazine (ADPY) is a critical, highly versatile halogenated heterocyclic building block. It is extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors (such as AKN028), rho kinase (ROCK) inhibitors, and conjugated polymeric sensors[1][2].

The standard synthetic route involves the electrophilic bromination of 2-aminopyrazine using N-bromosuccinimide (NBS) or elemental bromine in acidic or pyridine-based solvent systems[1][3]. While synthetically efficient, this bromination inherently produces a highly heterogeneous crude matrix. The crude product is typically contaminated with unreacted starting material, mono-brominated derivatives (e.g., 2-amino-5-bromopyrazine), over-brominated species, and highly conjugated, colored polymeric oxidation products[3].

For downstream pharmaceutical applications, ADPY must be isolated with >99.0% purity. While silica gel chromatography can be employed for small-scale rescue operations, it is economically and environmentally prohibitive at scale. Therefore, thermodynamically driven recrystallization remains the gold standard for isolating API-grade ADPY[4]. This application note details the physicochemical rationale, thermodynamic data, and validated protocols for the purification of ADPY.

Physicochemical Rationale & Thermodynamic Data

The purification of ADPY relies on exploiting the differential solubility gradients between the target molecule and its structurally related impurities. ADPY is a moderately polar, halogenated aromatic amine. It exhibits high solubility in aprotic polar solvents (e.g., DMF, DMSO) and hot protic solvents (e.g., Methanol, Ethanol), but demonstrates minimal solubility in water and cold non-polar aliphatic solvents[4].

Recent thermodynamic profiling indicates that binary solvent systems, particularly ethanol/water mixtures, provide an optimal thermodynamic gradient for the dissolution and subsequent precipitation of ADPY. This specific gradient allows for the efficient purging of impurities to below a 0.004 mass fraction[4].

Quantitative Physicochemical Profile
Parameter / PropertyValue / Description
Chemical Formula C₄H₃Br₂N₃
Molecular Weight 252.89 g/mol
Appearance (Pure) Colorless to pale-yellow crystalline needles
Melting Point 113–115 °C (Literature value: 114–115 °C)[1]
Optimal Solvents (Hot) Methanol, Absolute Ethanol, Ethyl Acetate, Toluene
Optimal Anti-Solvents Water, n-Hexane
Target API Purity > 99.0% (Validated via HPLC at 220 nm)

Experimental Protocols & Causality

As a Senior Application Scientist, it is critical to understand that successful recrystallization is not merely about following steps, but about controlling the thermodynamics and kinetics of the system. Every action must have a defined physicochemical purpose.

Protocol A: Primary Charcoal-Assisted Recrystallization (Methanol System)

This method is the industry-standard first-line purification step for crude ADPY, specifically designed to remove color bodies and bulk structurally related impurities[1].

  • Step 1: Dissolution. Suspend the crude ADPY in 5 to 7 volumes of Methanol. Heat the mixture to a gentle reflux (approx. 65 °C) until the solid is completely dissolved.

    • Causality: Methanol provides a steep temperature-dependent solubility curve for pyrazine derivatives. Refluxing maximizes the dissolution of ADPY while minimizing the solvent volume required, which directly increases the final recovery yield.

  • Step 2: Decolorization. Carefully add 5–10% w/w activated charcoal (e.g., Norit) to the hot solution. Maintain reflux for an additional 30 minutes.

    • Causality: Bromination side-reactions generate highly conjugated, lattice-disrupting color bodies that cannot be removed by simple solvent washing. The highly porous structure of activated carbon physically adsorbs these high-molecular-weight polymeric impurities[1].

  • Step 3: Hot Filtration. Filter the boiling suspension rapidly through a tightly packed pad of Celite using a pre-warmed Buchner funnel.

    • Causality: This removes the carbon and its adsorbed impurities. Pre-warming the funnel is critical; if the apparatus is cold, the ADPY will prematurely crystallize in the funnel stem, leading to severe product loss and equipment blockage.

  • Step 4: Crystallization. Allow the clear filtrate to cool slowly to room temperature undisturbed, then transfer the flask to an ice bath (0–5 °C) for 2 hours.

    • Causality: Slow, undisturbed cooling promotes the thermodynamic growth of large, pure, colorless needles. Rapid cooling would cause kinetic precipitation, trapping mono-bromo impurities within the crystal lattice.

  • Step 5: Isolation & Drying. Filter the resulting crystals under vacuum and wash the filter cake with a minimal volume of ice-cold methanol. Dry the solid under vacuum at 45 °C until a constant weight is achieved.

    • Causality: The ice-cold methanol wash displaces the residual mother liquor (which contains the concentrated soluble impurities) without dissolving the purified ADPY product.

Self-Validating Checkpoint: Take a 100 µL aliquot of the mother liquor and analyze it via HPLC. The ratio of mono-bromo impurity to ADPY in the mother liquor must be significantly higher than in the initial crude matrix, validating the partition efficiency of the crystallization.

Protocol B: Binary Anti-Solvent Recrystallization (Ethanol/Water)

For batches requiring ultra-high purity (e.g., clinical API intermediates), a binary solvent system is employed to tightly control the crystallization kinetics[4].

  • Step 1: Dissolution. Dissolve the ADPY in absolute ethanol at 60 °C.

  • Step 2: Anti-Solvent Addition. Slowly add deionized water dropwise under continuous stirring until the solution becomes slightly turbid (reaching the "cloud point").

    • Causality: Water acts as a strong anti-solvent. Reaching the cloud point indicates that the solution is supersaturated with respect to ADPY, but not the more soluble impurities[4].

  • Step 3: Clarification & Seeding. Add 1-2 drops of absolute ethanol just until the turbidity clears. Remove from heat and allow the solution to cool slowly to 10 °C.

    • Causality: Clearing the turbidity ensures that crystallization initiates from a homogeneous solution rather than "oiling out," which would trap impurities.

  • Step 4: Isolation. Filter the resulting crystals and wash with a cold 1:1 mixture of Ethanol:Water.

Workflow Visualization

PurificationWorkflow Crude Crude 2-Amino-3,5-dibromopyrazine Dissolution Dissolution in Hot Methanol Crude->Dissolution Carbon Activated Carbon Addition Dissolution->Carbon HotFilter Hot Filtration via Celite Carbon->HotFilter Crystallize Controlled Cooling (0-5 °C) HotFilter->Crystallize Pure Pure 2-Amino-3,5-dibromopyrazine Crystallize->Pure Filtration MotherLiquor Mother Liquor (Impurities) Crystallize->MotherLiquor Filtrate

Workflow for the charcoal-assisted recrystallization of 2-Amino-3,5-dibromopyrazine.

Self-Validating Analytical Systems

Trust in any chemical protocol requires built-in, self-validating analytical checks. To ensure the integrity of the purification, the following analyses must be integrated into the workflow:

  • Melting Point Depression Analysis: Pure ADPY forms colorless needles with a sharp melting point of 113–115 °C[1]. A depressed or broad melting range (e.g., 108–112 °C) is a primary physical indicator of residual mono-bromo impurities or solvent trapped within the crystal lattice.

  • HPLC Profiling: Utilizing a C8 or C18 column with a gradient elution of acetonitrile/water (buffered with 0.003% formic acid) and UV detection at 220 nm allows for the baseline resolution of ADPY from its mono- and tri-brominated analogues[2]. The purification is considered validated when the peak area of ADPY exceeds 99.0% and the residual palladium or heavy metal content (if synthesized via cross-coupling) is below 10 ppm[2].

References

1.1 2.3 3.2 4.4

Sources

Method

Application Note: 2-Amino-3,5-dibromopyrazine as a Strategic Precursor for Rho Kinase (ROCK) Inhibitors

Executive Summary The pyrazine scaffold is a privileged structure in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. Among pyrazine derivatives, 2-Amino-3,5-dibromopyrazine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine scaffold is a privileged structure in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. Among pyrazine derivatives, 2-Amino-3,5-dibromopyrazine (CAS 24241-18-7) has emerged as a highly versatile, bifunctional building block[2]. The presence of two sterically and electronically distinct bromine atoms allows for highly regioselective sequential functionalization. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing 2-Amino-3,5-dibromopyrazine to develop novel Rho-associated protein kinase (ROCK) inhibitors, which are critical targets for glaucoma, cardiovascular diseases, and oncology[2][3].

Mechanistic Rationale: ROCK Inhibition in Disease Models

Rho-associated protein kinases (ROCK1 and ROCK2) are serine/threonine kinases driven by the small GTPase RhoA[3]. In ocular pharmacology, ROCK inhibitors decrease intraocular pressure (IOP) by relaxing the trabecular meshwork, thereby increasing aqueous humor outflow[3].

The mechanism relies on ROCK's phosphorylation of the myosin phosphatase target subunit 1 (MYPT1). Phosphorylation inactivates MYPT1, preventing the dephosphorylation of myosin light chain (MLC), which sustains actomyosin contraction[4]. By blocking the ATP-binding pocket of ROCK, pyrazine-based inhibitors reverse this cascade, promoting cellular relaxation[3][5].

ROCK_Pathway RhoA RhoA (Active GTP-bound) ROCK Rho Kinase (ROCK1/2) RhoA->ROCK Activates MYPT1 MYPT1 (Inactivated) ROCK->MYPT1 Phosphorylates Inhibitor Pyrazine ROCK Inhibitor Inhibitor->ROCK Blocks ATP-binding site Relaxation Cellular Relaxation (IOP Reduction) Inhibitor->Relaxation Promotes MLC Myosin Light Chain (Phosphorylated) MYPT1->MLC Prevents dephosphorylation Contraction Actomyosin Contraction (e.g., Trabecular Meshwork) MLC->Contraction Induces

Diagram 1: RhoA/ROCK signaling pathway and the pharmacological intervention by pyrazine inhibitors.

Chemical Strategy: The Pyrazine Scaffold

The strategic value of 2-Amino-3,5-dibromopyrazine lies in its differential reactivity[1][2].

  • C3 Position (Regioselective SNAr): The bromine at the 3-position is highly activated by the adjacent pyrazine nitrogen and the electron-donating effect of the C2-amino group. This allows for regioselective Nucleophilic Aromatic Substitution (SNAr) with various amines (e.g., piperazines) under mild heating[1][6].

  • C5 Position (Cross-Coupling): Once the C3 position is substituted, the remaining C5 bromine serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to introduce aryl or heteroaryl groups, expanding the molecule into the kinase hinge-binding region[1][7].

Synthesis_Workflow Start 2-Aminopyrazine Bromination NBS Bromination (DMSO, RT) Start->Bromination Intermediate 2-Amino-3,5-dibromopyrazine Bromination->Intermediate SNAr SNAr Reaction (Amine, DIPEA, 80°C) Intermediate->SNAr Regioselective at C3 MonoSub 3-Amino-5-bromo-pyrazine derivative SNAr->MonoSub Suzuki Suzuki Coupling (Aryl-B(OH)2, Pd cat., Base) MonoSub->Suzuki Cross-coupling at C5 Final Target ROCK Inhibitor Suzuki->Final

Diagram 2: Logical workflow for the sequential functionalization of the pyrazine scaffold.

Validated Experimental Protocols

Protocol A: Synthesis of 2-Amino-3,5-dibromopyrazine via NBS Bromination

Causality: Traditional bromination using elemental bromine in glacial acetic acid is highly exothermic and poses severe safety and toxicity risks[8]. Utilizing N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at room temperature provides a controlled, self-validating system that avoids over-bromination and yields a highly pure product (>99% HPLC)[9].

Step-by-Step Methodology:

  • Dissolution: Charge a 500 mL round-bottom flask with 2-aminopyrazine (9.5 g, 0.1 mol) and DMSO (200 mL). Stir until completely dissolved[9].

  • Bromination: Cool the mixture to 5–10 °C using an ice-water bath. Slowly add NBS (42.9 g, 0.24 mol) in portions to control the mild exotherm[9].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours. Monitor completion via TLC (Ethyl Acetate:Hexane, 1:3)[9].

  • Precipitation: Pour the reaction mixture into 500 mL of crushed ice/water under vigorous stirring. Stir for 30 minutes until a yellow precipitate fully forms[9].

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove residual DMSO and succinimide.

  • Purification: Recrystallize the crude powder from chloroform or methanol to yield 2-Amino-3,5-dibromopyrazine as a light yellow crystalline powder (Yield: ~76%, MP: 114-116 °C)[8][9].

Protocol B: Regioselective SNAr with Piperazine Derivatives

Causality: To build 2,3-diaminopyrazine ROCK inhibitors, an amine is introduced at C3. Using a polar aprotic solvent (DMF) and a non-nucleophilic base (DIPEA) ensures that the amine acts exclusively as the nucleophile, while the temperature is kept at 80 °C to prevent off-target substitution at the less reactive C5 position[1].

Step-by-Step Methodology:

  • Setup: In a sealed tube, dissolve 2-Amino-3,5-dibromopyrazine (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the desired piperazine derivative (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Heating: Heat the mixture to 80 °C for 12 hours.

  • Validation & Workup: Confirm mono-substitution via LC-MS (monitoring the mass shift from the 251/253/255 isotope pattern to the expected product mass). Cool to room temperature, dilute with ethyl acetate, and wash with brine (3x) to remove DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol C: Suzuki-Miyaura Cross-Coupling at C5

Causality: The final structural elaboration requires coupling an aryl boronic acid to the C5 position. Pd(dppf)Cl₂ is selected as the catalyst due to its large bite angle, which is highly effective for sterically hindered pyrazine substrates[1]. Palladium scavenging is integrated into the workup to ensure the final compound meets clinical purity standards (<10 ppm Pd) for in vivo testing[1].

Step-by-Step Methodology:

  • Degassing: Dissolve the 3-amino-5-bromo-pyrazine intermediate (1.0 eq) and aryl boronic acid (1.5 eq) in a 4:1 mixture of 1,4-dioxane and water. Sparge with N₂ for 15 minutes.

  • Catalysis: Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Heat to 90 °C under N₂ for 4 hours.

  • Scavenging: Cool the mixture, add a silica-based palladium scavenger (e.g., SiliaMetS Thiol, 5 eq relative to Pd), and stir at 40 °C for 2 hours[1].

  • Isolation: Filter through Celite, concentrate, and purify via preparative HPLC.

Quantitative Data: SAR and Physicochemical Properties

Optimization of the 2,3,6-pyrazine scaffold has yielded potent ROCK inhibitors with favorable in vivo profiles for topical ocular dosing[6]. The table below summarizes the structure-activity relationship (SAR) impact of functionalizing the 2-Amino-3,5-dibromopyrazine core.

Compound StageSubstitution at C3 (SNAr)Substitution at C5 (Suzuki)ROCK IC₅₀ / EC₅₀In Vivo Efficacy (Glaucoma Models)
Precursor None (Bromine)None (Bromine)InactiveN/A
Intermediate Piperazin-1-ylNone (Bromine)> 10,000 nMN/A
Lead Candidate Substituted PiperazinePyridin-4-yl or Aryl260 nM (EC₅₀)30% IOP reduction at 0.33% dose[6]
Advanced Analog HomopiperazineIndazol-5-yl< 50 nMSustained IOP reduction > 6 hours[3][5]

References

  • 2-Amino-3,5-dibromopyrazine: A Versatile Intermedi
  • 2-Amino-3,5-dibromopyrazine | 24241-18-7 - ChemicalBook chemicalbook.com
  • How to Synthesize 2-Amino-3,5-dibromopyrazine? - FAQ - Guidechem guidechem.com
  • Development of a Synthesis of Kinase Inhibitor AKN028 | Recipharm recipharm.com
  • Rho kinase inhibitors for tre
  • In vivo optimization of 2,3-diaminopyrazine Rho Kinase inhibitors for the treatment of glaucoma | Request PDF - ResearchGate researchg
  • US7655662B2 - (Indazol-5-yl)-pyrazines and (1,3-dihydro-indol-2-one)
  • US7867999B1 - Hydroxyamino- and amino-substituted pyridine analogs for treating rho kinase-mediated diseases and conditions - Google P
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry acs.org

Sources

Application

Application Notes &amp; Protocols: The Role of 2-Amino-3,5-dibromopyrazine as a Pivotal Intermediate in Anticancer Drug Development

For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract The pyrazine scaffold is a cornerstone in modern medicinal chemistry, prominently featured in a multitude of clinically ap...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a cornerstone in modern medicinal chemistry, prominently featured in a multitude of clinically approved and investigational therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged structure, particularly in the design of kinase inhibitors for oncology.[1][4] This technical guide provides an in-depth exploration of 2-amino-3,5-dibromopyrazine, a highly versatile and reactive intermediate, and its strategic application in the synthesis of novel anticancer drug candidates. We will elucidate its chemical properties, provide validated synthetic protocols for its preparation and subsequent functionalization, and discuss the mechanistic basis for the potent anticancer activity of its derivatives.

Introduction: The Significance of the Pyrazine Core in Oncology

Cancer is characterized by the uncontrolled proliferation of abnormal cells, often driven by aberrant signaling pathways.[5] Protein kinases, which regulate a vast array of these cellular processes, have emerged as one of the most critical classes of drug targets in oncology.[2][6] Pyrazine-based heterocyclic compounds have garnered significant attention as potent anticancer agents, primarily due to their efficacy as kinase inhibitors.[1][3][7]

The nitrogen atoms in the pyrazine ring act as crucial hydrogen bond acceptors, enabling these molecules to bind with high affinity to the ATP-binding pocket of various kinases, thereby inhibiting their function.[1][4] 2-Amino-3,5-dibromopyrazine serves as an ideal starting material for building libraries of potential kinase inhibitors. Its structure offers multiple points for diversification: the amino group can be modified, and the two bromine atoms provide reactive handles for modern cross-coupling reactions, allowing for the introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.[8][9][10] This guide details the utility of this key intermediate, providing researchers with the foundational knowledge and practical protocols to leverage its synthetic potential.

Core Chemical Properties and Data

2-Amino-3,5-dibromopyrazine is a halogenated heterocyclic compound that is typically a stable, solid crystalline powder at room temperature.[8] Its bifunctional nature, with two reactive bromine atoms, makes it an exceptionally valuable building block in organic synthesis.[8][9]

Table 1: Physicochemical and Spectroscopic Properties of 2-Amino-3,5-dibromopyrazine

PropertyValueSource(s)
Molecular Formula C₄H₃Br₂N₃[10][11]
Molecular Weight 252.89 g/mol [11]
Appearance White to light yellow or brown crystalline powder[8]
Melting Point 114-117 °C[8][12]
Solubility Soluble in Methanol, DMSO, Dichloromethane; Low solubility in water[8][10]
Storage Conditions 2-8°C, Keep in dark place, Inert atmosphere[12]
¹H NMR (400MHz, CDCl₃) δ=8.04 (s, 1H), 5.16 (brs, 2H)[13]
Mass Spectrometry (ESI) m/z 251, 253[8][13]

Synthesis Protocol: 2-Amino-3,5-dibromopyrazine

The most common and efficient synthesis of 2-amino-3,5-dibromopyrazine involves the direct bromination of commercially available 2-aminopyrazine.[9] The use of N-bromosuccinimide (NBS) as the brominating agent is preferred over elemental bromine as it offers milder reaction conditions and avoids the handling of highly toxic and corrosive Br₂.[13]

Protocol 3.1: Bromination of 2-Aminopyrazine

Causality and Experimental Rationale:

  • Reagent: N-Bromosuccinimide (NBS) is a convenient and selective electrophilic brominating agent. The reaction is activated by the electron-donating amino group on the pyrazine ring, which directs bromination to the ortho and para positions (C3 and C5).

  • Solvent: Dimethyl sulfoxide (DMSO) is an effective solvent for this transformation, facilitating the dissolution of both the starting material and NBS.[13]

  • Temperature Control: The initial addition of NBS is performed at a low temperature (5-10°C) to control the exothermic reaction and prevent the formation of over-brominated byproducts.[13] The reaction is then allowed to proceed at room temperature for an extended period to ensure complete conversion.[13]

  • Work-up: Quenching the reaction mixture in ice water precipitates the solid product due to its low aqueous solubility, providing a simple and effective method of isolation.[13]

Step-by-Step Methodology:

  • To a 500 mL round-bottom flask, add 2-aminopyrazine (9.5 g, 0.1 mol) and dimethyl sulfoxide (200 mL). Stir the mixture until the solid is completely dissolved.

  • Cool the flask in an ice-water bath to 5-10°C.

  • Slowly add N-bromosuccinimide (NBS) (42.9 g, 0.24 mol) portion-wise, ensuring the internal temperature does not exceed 15°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into a beaker containing 1 L of ice water and stir vigorously for 30 minutes.

  • Collect the resulting yellow precipitate by vacuum filtration.

  • Wash the solid with cold water (3 x 100 mL) and then dry it under vacuum to yield the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent like chloroform to obtain pure 2-amino-3,5-dibromopyrazine as a light-yellow powder.[13] A typical yield is around 76%.[13]

Synthesis_Workflow A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B NBS, DMSO 5-10°C to RT, 16h

Caption: Synthesis of 2-Amino-3,5-dibromopyrazine.

Application in Anticancer Drug Synthesis via Cross-Coupling

The two bromine atoms on the 2-amino-3,5-dibromopyrazine scaffold are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for creating C-C and C-N bonds, respectively.[14][15] This allows for the systematic construction of complex molecules with drug-like properties.

Protocol 4.1: Suzuki-Miyaura Cross-Coupling

This protocol describes the mono-arylation of 2-amino-3,5-dibromopyrazine, a key step in building a diverse library of compounds.

Causality and Experimental Rationale:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) is used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[16][17]

  • Base: A base, such as potassium phosphate (K₃PO₄), is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[16][18]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base.[16]

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.[19]

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 2-amino-3,5-dibromopyrazine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.5 equiv.).

  • Seal the flask, then evacuate and backfill with Argon three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the pyrazine) via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

  • Heat the reaction mixture to 90°C and stir vigorously for 18 hours. Monitor reaction completion by LC-MS.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 2-amino-3-aryl-5-bromopyrazine.

Protocol 4.2: Buchwald-Hartwig Amination

This protocol describes the subsequent C-N bond formation on the mono-arylated pyrazine intermediate.

Causality and Experimental Rationale:

  • Catalyst System: The Buchwald-Hartwig amination relies on a palladium catalyst, often a Pd(0) source like Pd₂(dba)₃, and a specialized phosphine ligand (e.g., BINAP).[14][20] The bulky, electron-rich ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[14]

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[20]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to ensure the stability of the catalytic intermediates.[20]

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the 2-amino-3-aryl-5-bromopyrazine from Protocol 4.1 (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and BINAP (0.04 equiv.).

  • Add cesium carbonate (Cs₂CO₃) (2.0 equiv.).

  • Seal the tube, then evacuate and backfill with Argon three times.

  • Add anhydrous toluene, followed by the desired amine (1.2 equiv.).

  • Seal the tube tightly and heat the reaction mixture to 110°C for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the final di-substituted aminopyrazine product.

Drug_Synthesis_Workflow cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: C-N Bond Formation A 2-Amino-3,5-dibromopyrazine B 2-Amino-3-aryl-5-bromopyrazine A->B Suzuki Coupling Arylboronic acid Pd(PPh₃)₄, K₃PO₄ C Final Drug Candidate B->C Buchwald-Hartwig Amine (R₂NH) Pd₂(dba)₃, BINAP, Cs₂CO₃

Caption: Synthetic workflow for a pyrazine-based drug candidate.

Mechanism of Action: Kinase Inhibition

A significant number of anticancer drugs derived from pyrazine scaffolds function as ATP-competitive kinase inhibitors.[1][6] Protein kinases transfer a phosphate group from ATP to a substrate protein, a critical step in many signaling cascades that promote cell growth and survival.

Pyrazine-based inhibitors are designed to mimic the adenosine portion of ATP. They occupy the ATP-binding site on the kinase, preventing the natural substrate from binding and halting the phosphorylation event. The 2-aminopyrazine core is particularly effective, as the amino group and one of the ring nitrogens can form key hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme.[1][4] The substituents added via cross-coupling (the aryl and amino groups in our example) occupy adjacent hydrophobic pockets, further increasing binding affinity and contributing to the inhibitor's selectivity for specific kinases.[1]

Kinase_Inhibition cluster_kinase Kinase Enzyme Kinase ATP Binding Site Hinge Region Hydrophobic Pocket ATP ATP ATP->Kinase:hinge Binds & Phosphorylates (Normal Function) Inhibitor Pyrazine Inhibitor Inhibitor->Kinase:hinge Competitively Binds (Inhibition)

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Chromophores from 2-Amino-3,5-dibromopyrazine

Abstract 2-Amino-3,5-dibromopyrazine is a highly functionalized heterocyclic compound, presenting a unique scaffold for the synthesis of a diverse range of dyes and pigments.[1] Its structure, featuring a nucleophilic am...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Amino-3,5-dibromopyrazine is a highly functionalized heterocyclic compound, presenting a unique scaffold for the synthesis of a diverse range of dyes and pigments.[1] Its structure, featuring a nucleophilic amino group and two electrophilic carbon-bromine sites, allows for orthogonal synthetic strategies. This guide details two primary methodologies for chromophore development: the synthesis of traditional azo dyes via diazotization-coupling reactions and the creation of modern pigments through palladium-catalyzed cross-coupling reactions. These protocols are designed for researchers in materials science, medicinal chemistry, and drug development, providing not only step-by-step instructions but also the underlying chemical principles and rationale for experimental choices.

Introduction: The Versatility of 2-Amino-3,5-dibromopyrazine

2-Amino-3,5-dibromopyrazine (Molecular Formula: C₄H₃Br₂N₃, MW: 252.89 g/mol ) is a crystalline solid that serves as a pivotal intermediate in organic synthesis.[2] Its pyrazine core is a six-membered aromatic heterocycle with two nitrogen atoms, a structure found in many biologically active molecules and functional materials.[1][3] The true synthetic potential of this molecule lies in its distinct reactive sites:

  • The 2-Amino Group: This primary aromatic amine can be readily converted into a diazonium salt, a highly reactive intermediate essential for the formation of azo dyes.[4][5] Azo compounds, characterized by the -N=N- chromophore, are the largest and most versatile class of industrial dyes.[5][6]

  • The 3,5-Bromo Substituents: The two bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[7] This allows for the direct formation of new carbon-carbon or carbon-nitrogen bonds, extending the π-conjugated system of the pyrazine ring to generate color and other photophysical properties.

This guide provides detailed protocols for harnessing both reactive pathways, enabling the rational design of novel dyes and pigments.

Table 1: Physicochemical Properties of 2-Amino-3,5-dibromopyrazine

PropertyValueSource(s)
CAS Number 24241-18-7[2]
Molecular Formula C₄H₃Br₂N₃[2][8]
Molecular Weight 252.89 g/mol [2]
Melting Point 114-117 °C[8]
Appearance White to light yellow/brown crystalline powder[8][9]
InChI Key DTLBKXRFWUERQN-UHFFFAOYSA-N[2]

Synthesis Strategy I: Azo Dyes via Diazotization-Coupling

This classical approach constructs the azo chromophore (-N=N-) by linking the pyrazine core to an electron-rich aromatic system, such as a phenol or aniline derivative. The process is a robust, two-step sequence.

Principle of Synthesis

The synthesis hinges on two fundamental reactions:

  • Diazotization: The amino group of 2-amino-3,5-dibromopyrazine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C). This converts the amine into a diazonium salt. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing and releasing nitrogen gas.

  • Azo Coupling: The electrophilic diazonium salt is then introduced to a solution containing an electron-rich coupling component. The coupling partner, typically a phenol or an aromatic amine, undergoes electrophilic aromatic substitution to form the stable azo compound.[5][10] The pH of the coupling reaction is crucial: mildly acidic conditions are used for coupling with amines, while mildly alkaline conditions are required for phenols to generate the more reactive phenoxide ion.[11]

Experimental Workflow: Azo Dye Synthesis

G cluster_0 Part A: Diazotization cluster_1 Part B: Coupling A 2-Amino-3,5-dibromopyrazine in conc. HCl B Add NaNO₂(aq) dropwise at 0-5 °C A->B C Stir for 20-30 min to form Diazonium Salt Solution B->C E Add Diazonium Salt Solution (from Part A) slowly C->E Transfer D Coupling Component (e.g., 2-Naphthol) in NaOH(aq) at 0-5 °C D->E F Stir for 1-2 hours, maintain pH and temperature E->F G Precipitation of Azo Dye F->G H Final Azo Dye Product G->H Isolate & Purify

Caption: Workflow for Azo Dye Synthesis.

Detailed Protocol 1: Diazotization of 2-Amino-3,5-dibromopyrazine
  • Materials:

    • 2-Amino-3,5-dibromopyrazine (1.0 eq, e.g., 2.53 g, 10 mmol)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂) (1.1 eq, e.g., 0.76 g, 11 mmol)

    • Distilled Water

    • Ice

  • Procedure:

    • In a 100 mL three-neck flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-3,5-dibromopyrazine (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL).

    • Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate, which is acceptable.

    • In a separate beaker, dissolve sodium nitrite (11 mmol) in cold distilled water (10 mL).

    • Add the sodium nitrite solution dropwise to the cold amine suspension over 20 minutes. Causality: A slow, dropwise addition is essential to control the exothermic reaction and maintain the temperature below 5 °C, preventing premature decomposition of the diazonium salt.

    • After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure complete diazotization. The resulting clear or slightly yellow solution of 3,5-dibromopyrazine-2-diazonium chloride is used immediately in the next step.

Detailed Protocol 2: Azo Coupling with 2-Naphthol
  • Materials:

    • 2-Naphthol (1.0 eq, e.g., 1.44 g, 10 mmol)

    • Sodium Hydroxide (NaOH)

    • Diazonium salt solution (from Protocol 1)

    • Ice

  • Procedure:

    • In a 250 mL beaker, dissolve 2-naphthol (10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL). Causality: The alkaline medium deprotonates the hydroxyl group of 2-naphthol to form the highly activated sodium naphthoxide species, which is much more susceptible to electrophilic attack by the diazonium salt.[5]

    • Cool the 2-naphthol solution to 0–5 °C in an ice bath.

    • While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 1) to the 2-naphthol solution.

    • A deeply colored precipitate (typically red or orange) should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

    • Isolate the solid dye by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.

    • Dry the product in a vacuum oven at 50-60 °C. The resulting product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Synthesis Strategy II: Pigments via Palladium-Catalyzed Cross-Coupling

This modern approach builds complex, often highly stable pigments by forming C-C bonds at the bromine positions. The Suzuki-Miyaura coupling is a powerful and versatile example of this strategy.[12]

Principle of Synthesis

The Suzuki-Miyaura reaction couples an organoboron compound (like an arylboronic acid) with an organohalide (our dibromopyrazine) using a palladium catalyst.[13] The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyrazine ring.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

By attaching aromatic rings to the pyrazine core, the π-conjugated system is extended, shifting the molecule's light absorption into the visible spectrum and creating color.

Experimental Workflow: Suzuki-Miyaura Coupling

G A Combine Reactants: 2-Amino-3,5-dibromopyrazine Arylboronic Acid Base (e.g., Na₂CO₃) B Add Solvent (e.g., Dioxane/H₂O) and Pd Catalyst/Ligand A->B C Purge with Inert Gas (N₂ or Argon) B->C D Heat Reaction Mixture (e.g., 80-100 °C) with Stirring C->D E Monitor Reaction (e.g., by TLC or LC-MS) D->E F Workup: Quench, Extract, and Dry E->F G Purify by Column Chromatography F->G H Final Pigment Product G->H

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol 3: Disubstitution via Suzuki-Miyaura Coupling
  • Materials:

    • 2-Amino-3,5-dibromopyrazine (1.0 eq, e.g., 1.26 g, 5 mmol)

    • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (2.2 eq, 1.67 g, 11 mmol)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄) (5 mol%, 0.29 g, 0.25 mmol)

    • Base (e.g., Sodium Carbonate, Na₂CO₃) (4.0 eq, 2.12 g, 20 mmol)

    • Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio, 50 mL total)

  • Procedure:

    • To a 100 mL round-bottom flask, add 2-amino-3,5-dibromopyrazine (5 mmol), the arylboronic acid (11 mmol), sodium carbonate (20 mmol), and the palladium catalyst (0.25 mmol).

    • Fit the flask with a reflux condenser. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times. Causality: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Removing air is crucial for an efficient reaction.[7]

    • Add the degassed solvent system (40 mL of 1,4-dioxane and 10 mL of water) via syringe.

    • Heat the reaction mixture to 85–95 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

    • After the starting material is consumed, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final pigment.

Table 2: Typical Reagents for Suzuki-Miyaura Coupling of Amino-halo-heterocycles

ComponentExamplesRationale / NotesSource(s)
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, XPhos Pd G2/G3Pd(PPh₃)₄ is a common air-stable Pd(0) source. Pre-catalysts like XPhos G2 are highly active for challenging substrates.[7]
Ligand PPh₃, XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands can accelerate the catalytic cycle and prevent catalyst inhibition by the substrate's nitrogen atoms.[7][14]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃The base is required for the transmetalation step. K₃PO₄ is often effective for less reactive substrates.[7]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, DMEAprotic solvents, often with water as a co-solvent, are standard. The choice depends on substrate solubility and reaction temperature.[7][12]

Characterization of Synthesized Chromophores

Once synthesized, the identity and purity of the novel dyes and pigments must be confirmed. Standard analytical techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and successful formation of new bonds.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.[15]

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a given solvent, which quantifies the color of the compound. The λmax value provides direct insight into the electronic properties of the chromophore.[4][16]

  • Infrared (IR) Spectroscopy: To identify key functional groups. For azo dyes, the characteristic -N=N- stretch appears around 1550-1630 cm⁻¹.[4]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis.
  • PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine. National Center for Biotechnology Information. Available from: [Link]

  • Al-Adilee, K. J. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal. Available from: [Link]

  • Jinan Future chemical Co.,Ltd. (n.d.). 2-Amino-3,5-dibromopyrazine CAS:24241-18-7. Available from: [Link]

  • Abass, H. A., & Ayed, N. J. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOGICAL ACTIVITY EVALUATION. Plant Archives. Available from: [Link]

  • Krishna, P. S., et al. (2010). Synthesis of some novel heterocyclic dyes derived from pyrazole derivatives. Journal of the Indian Chemical Society. Available from: [Link]

  • Sharma, K. K., et al. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Current Medicinal Chemistry. Available from: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access. Available from: [Link]

  • Sharma, K. K., et al. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Bentham Science. Available from: [Link]

  • Otutu, J. O., et al. (n.d.). Synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on polyester fibre. SciSpace. Available from: [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Available from: [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Chebanov, V. A., et al. (2017). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. NIH Public Access. Available from: [Link]

  • Eltaboni, F., & Babuin, F. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews. Available from: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. Available from: [Link]

  • Shihab, N. L., & M., I. K. (2013). Synthesis of some novel heterocyclic azo dyes for acridine derivatives and evaluation of their antibacterial activities. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Asim, S., et al. (2022). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. Materials Advances. Available from: [Link]

  • Al-Yasari, A., & Harriman, A. (2021). Pyrazine-based sensitizers for dye-sensitized solar cells. RSC Publishing. Available from: [Link]

  • Dvořáková, B., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available from: [Link]

  • Dreher, S. D., et al. (2008). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. NIH Public Access. Available from: [Link]

  • Google Patents. (n.d.). CZ472990A3 - Coupling process of diazo components with resorcinol.

Sources

Application

Advanced Application Note: 2-Amino-3,5-dibromopyrazine in Next-Generation Energy Storage Materials

Executive Summary The transition toward high-energy-density and inherently safe energy storage systems requires the development of multifunctional organic materials. 2-Amino-3,5-dibromopyrazine (CAS: 24241-18-7) has emer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward high-energy-density and inherently safe energy storage systems requires the development of multifunctional organic materials. 2-Amino-3,5-dibromopyrazine (CAS: 24241-18-7) has emerged as a highly versatile molecular building block in this domain. Featuring a multi-electron-deficient pyrazine ring, two highly reactive halogen leaving groups, and a primary amine, this compound serves a dual mandate in modern battery engineering.

This application note provides comprehensive, self-validating protocols for utilizing 2-Amino-3,5-dibromopyrazine in two critical energy storage applications:

  • Active Electrode Materials: Synthesis of redox-active conjugated porous polymers (CPPs) for universal cation storage (Li⁺, Na⁺, Zn²⁺).

  • Passive Thermal Management: Covalent integration into epoxy resins as a non-leaching brominated flame retardant (BFR) to mitigate battery thermal runaway.

Mechanistic Rationale: The Pyrazine Scaffold in Energy Storage

The structural topology of 2-Amino-3,5-dibromopyrazine dictates its utility in materials science. Understanding the causality behind its reactivity is essential for rational material design.

  • Redox-Active Core (Pyrazine): The pyrazine heterocycle is highly electron-deficient. During electrochemical cycling, the lowest unoccupied molecular orbital (LUMO) of the pyrazine ring can reversibly accept up to two electrons, coordinating with metal cations[1]. This multi-electron redox capability yields exceptionally high theoretical specific capacities in organic batteries.

  • Polymerization Sites (3,5-Dibromo): The bromine atoms at the 3 and 5 positions are highly susceptible to oxidative addition by palladium catalysts. This allows for step-growth polymerization via Suzuki-Miyaura or Stille cross-coupling to form extended, conjugated networks[2].

  • Anchoring and Hydrogen Bonding (2-Amino): In polymer electrodes, the free primary amine forms robust intermolecular hydrogen bonds, drastically reducing the polymer's solubility in liquid electrolytes—a critical solution to the "shuttle effect" that plagues small-molecule organic batteries. In thermal management applications, the amine acts as a nucleophile, capable of opening oxirane (epoxide) rings to covalently lock the brominated scaffold into structural battery housings[3].

Application I: Synthesis of Redox-Active Poly(amino-pyrazine-phenylene) (PAPP) Cathodes

Small-molecule pyrazines suffer from rapid dissolution in carbonate-based electrolytes. By polymerizing 2-Amino-3,5-dibromopyrazine with 1,4-benzenediboronic acid, we create an insoluble, highly conjugated Poly(amino-pyrazine-phenylene) (PAPP) network. The extended


-conjugation facilitates rapid intramolecular electron transfer, while the porous network allows for rapid ion diffusion.
Synthetic Workflow

G A 2-Amino-3,5-dibromopyrazine (Redox-Active Monomer) C Pd(PPh3)4 / K2CO3 Suzuki-Miyaura Polycondensation A->C B 1,4-Benzenediboronic Acid (Conjugated Linker) B->C D Poly(amino-pyrazine-phenylene) Conjugated Porous Polymer C->D Step-Growth Polymerization E Electrode Fabrication (Polymer + Carbon + PVDF) D->E Slurry Casting F Reversible Cation Storage (Li+ / Na+ / Zn2+) E->F Electrochemical Cycling

Fig 1. Synthetic workflow for PAPP cathode synthesis via Suzuki-Miyaura polycondensation.

Step-by-Step Protocol: Suzuki-Miyaura Polycondensation

Causality of Conditions: A biphasic solvent system (THF/Water) is utilized. The water dissolves the K₂CO₃ base required for the transmetalation step of the Suzuki cycle, while THF solubilizes the growing polymer chain until it reaches a critical molecular weight and precipitates.

  • Preparation: In a 250 mL Schlenk flask, combine 2-Amino-3,5-dibromopyrazine (2.53 g, 10.0 mmol) and 1,4-benzenediboronic acid (1.66 g, 10.0 mmol).

  • Solvent & Base Addition: Add 80 mL of anhydrous Tetrahydrofuran (THF) and 20 mL of degassed 2.0 M aqueous K₂CO₃.

  • Deoxygenation: Purge the biphasic mixture with ultra-high purity N₂ for 30 minutes. Critical Step: Oxygen will poison the Pd catalyst and induce homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive N₂ flow, quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.05 eq).

  • Polymerization: Heat the mixture to 85°C under reflux for 72 hours. A dark precipitate will gradually form as the polymer chain extends.

  • Self-Validating Workup (Soxhlet Extraction):

    • Cool to room temperature and pour the mixture into 500 mL of methanol to fully precipitate the polymer.

    • Filter the crude solid and transfer it to a Soxhlet thimble.

    • Extract sequentially with methanol (24 h), chloroform (24 h), and THF (24 h).

    • Validation Check: Continue THF extraction until the solvent in the siphon tube is completely colorless, confirming the absolute removal of unreacted monomers and low-molecular-weight oligomers.

  • Drying: Dry the purified PAPP powder under vacuum at 120°C for 12 hours.

Application II: Covalent Integration into Flame-Retardant Epoxy Composites

High-energy-density battery modules (e.g., those utilizing NMC/Graphite chemistries) are prone to thermal runaway. Traditional brominated flame retardants (BFRs) are physically blended into battery housing resins, leading to gradual leaching and loss of mechanical integrity.

By utilizing the primary amine of 2-Amino-3,5-dibromopyrazine to ring-open the oxirane groups of an epoxy resin, the brominated pyrazine is covalently locked into the polymer matrix. In the event of a fire, the matrix decomposes to release heavy bromine radicals (Br•) into the gas phase, which quench highly reactive H• and OH• radicals, effectively suffocating the flame[3].

Thermal Management Mechanism

G N1 2-Amino-3,5-dibromopyrazine (Amine Nucleophile & BFR) N3 Nucleophilic Ring-Opening Thermal Curing (120°C - 150°C) N1->N3 N2 Bisphenol-A Diglycidyl Ether (Epoxy Resin Base) N2->N3 N4 Covalently Cross-Linked Brominated Epoxy Network N3->N4 Covalent Grafting N5 Battery Module Housing (Structural Support) N4->N5 Integration N6 Thermal Runaway Mitigation (Radical Quenching) N5->N6 Heat/Flame Exposure

Fig 2. Mechanism of integrating 2-Amino-3,5-dibromopyrazine into epoxy for thermal management.

Step-by-Step Protocol: Covalent Epoxy Curing

Causality of Conditions: Because 2-Amino-3,5-dibromopyrazine contains a sterically hindered, electron-deficient amine, its nucleophilicity is lower than standard aliphatic amines. Therefore, a step-cure thermal profile is mandatory to achieve complete cross-linking without inducing thermal degradation of the resin.

  • Resin Preparation: Preheat Bisphenol-A diglycidyl ether (DGEBA) (100 g) to 60°C to reduce viscosity.

  • Hardener Blending: Add 2-Amino-3,5-dibromopyrazine (15 g) and a co-hardener (e.g., Isophorone diamine, IPDA, 10 g) to the DGEBA. Stir under high shear (800 RPM) for 15 minutes until a homogeneous suspension is achieved.

  • Degassing: Place the mixture in a vacuum desiccator at 60°C for 20 minutes to remove entrapped air bubbles.

  • Casting: Pour the degassed mixture into a pre-heated PTFE mold shaped for battery module insulation panels.

  • Step-Curing Profile:

    • 80°C for 2 hours (Initial gelation).

    • 120°C for 2 hours (Primary cross-linking).

    • 150°C for 2 hours (Final vitrification and complete conversion of the pyrazine amine).

  • Self-Validating QC (FTIR & DSC):

    • FTIR Check: Analyze the cured panel. The complete disappearance of the oxirane ring absorption peak at 916 cm⁻¹ validates 100% stoichiometric curing.

    • DSC Check: Run a Differential Scanning Calorimetry scan from 25°C to 250°C. The absence of an exothermic peak confirms no residual uncured resin remains.

Quantitative Data Presentation

The following tables summarize the expected performance enhancements when incorporating 2-Amino-3,5-dibromopyrazine into energy storage architectures, benchmarked against industry standards.

Table 1: Electrochemical Performance of PAPP Cathode (Lithium-Ion Half-Cell)
MaterialInitial Specific Capacity (0.1 A/g)Capacity Retention (1000 cycles, 1.0 A/g)Operating Voltage (vs Li/Li⁺)Electrolyte Solubility
PAPP (Pyrazine Polymer) 245 mAh/g 92.5% 2.6 V - 3.1 V Negligible (<0.1%)
Small-Molecule Pyrazine260 mAh/g< 20.0%2.5 V - 3.0 VHigh (Severe Shuttle Effect)
Standard LiFePO₄ (LFP)160 mAh/g95.0%3.4 VInsoluble
Table 2: Thermal Stability & Flame Retardancy of Pyrazine-Modified Epoxy Housing
Matrix CompositionGlass Transition Temp (

)
Limiting Oxygen Index (LOI)UL-94 Flammability RatingBFR Leaching (1000h @ 85°C)
DGEBA + 15% 2-Amino-3,5-dibromopyrazine 148 °C 34.5% V-0 (Self-Extinguishing) 0.00% (Covalently Bound)
DGEBA + 15% Blended BFR (Non-covalent)125 °C32.0%V-14.2% mass loss
Neat DGEBA (Control)135 °C21.0%Fail (Burns completely)N/A

References

  • Bloom Tech. "2-Amino-3,5-dibromopyrazine CAS 24241-18-7 Suppliers, Manufacturers, Factory - Wholesale Price." Bloom Tech Z. Available at:[Link]

  • Wang, C., et al. "A Pyrazine-Based Polymer for Fast-Charge Batteries." OSTI.gov. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Identifying and minimizing side products in 2-aminopyrazine bromination

Welcome to the technical support center for the synthesis of brominated 2-aminopyrazines. These compounds are critical building blocks in the development of pharmaceuticals and other advanced materials.[1][2] However, th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of brominated 2-aminopyrazines. These compounds are critical building blocks in the development of pharmaceuticals and other advanced materials.[1][2] However, the bromination of the 2-aminopyrazine core can present challenges, particularly concerning selectivity and the formation of undesired side products.

This guide is structured to provide direct, actionable answers to common issues encountered in the lab. We will delve into the causality behind reaction outcomes, offer troubleshooting strategies for when experiments deviate from the expected path, and provide validated protocols to enhance the reproducibility and success of your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and most common side products when brominating 2-aminopyrazine?

The bromination of 2-aminopyrazine is an electrophilic aromatic substitution reaction. The primary products are the mono-brominated (2-amino-5-bromopyrazine) and di-brominated (2-amino-3,5-dibromopyrazine) species.[3] The most common side product is the undesired formation of one when the other is the target. For instance, when targeting the mono-bromo product, over-bromination leading to the di-bromo compound is the main challenge.[4] Conversely, incomplete reaction when targeting the di-bromo product will leave mono-bromo and starting material as impurities.

Q2: Why does bromination preferentially occur at the 5- and 3-positions?

The regioselectivity is dictated by the strong activating, ortho-, para-directing effect of the amino group (-NH2) at the C2 position. This group increases the electron density of the pyrazine ring, making it more susceptible to electrophilic attack.[5] The para-position (C5) is electronically and sterically most favored for the first substitution. If a second equivalent of the brominating agent is added, the next most activated position, ortho to the amino group (C3), is substituted.

Mechanism: Electrophilic Bromination of 2-Aminopyrazine

Bromination_Mechanism Mechanism of Electrophilic Aromatic Substitution cluster_0 Step 1: Monobromination (Position 5) cluster_1 Step 2: Dibromination (Position 3) Start 2-Aminopyrazine Int1 Sigma Complex (Wheland Intermediate) Start->Int1 + Br+ Prod1_c 2-Amino-5-bromopyrazine Prod1 2-Amino-5-bromopyrazine Int1->Prod1 - H+ Int2 Sigma Complex Prod1_c->Int2 + Br+ Prod2 2-Amino-3,5-dibromopyrazine Int2->Prod2 - H+ Stoichiometry_Control Effect of NBS Equivalents on Product Formation A 2-Aminopyrazine (Starting Material) B 2-Amino-5-bromopyrazine (Monobrominated) A->B ~1.1 eq. NBS C 2-Amino-3,5-dibromopyrazine (Dibrominated) A->C >2.2 eq. NBS B->C ~1.1 eq. NBS (Total 2.2 eq.)

Caption: Relationship between NBS equivalents and product.

Troubleshooting Guide

Issue 1: My reaction yields a mixture of mono- and di-brominated products, but I only want the mono-bromo derivative.

This is a classic case of over-bromination. Here’s how to troubleshoot it:

  • Cause A: Incorrect Stoichiometry. You may have inadvertently added more than ~1.1 equivalents of NBS.

    • Solution: Carefully re-weigh your reagents. Ensure your starting 2-aminopyrazine is pure and anhydrous, as impurities can affect the true molar ratio.

  • Cause B: Reaction Temperature is Too High. Higher temperatures can increase the reaction rate and lead to a loss of selectivity.

    • Solution: Perform the reaction at room temperature or below. Some protocols recommend cooling the reaction mixture in an ice bath during the addition of NBS. [6]* Cause C: Rapid Reagent Addition. Adding the NBS all at once creates a high local concentration of the brominating agent, promoting di-bromination.

    • Solution: Add the NBS portion-wise over a longer period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile, favoring mono-substitution.

Issue 2: My reaction targeting the 3,5-dibromo product is incomplete, leaving significant amounts of starting material and the 5-bromo intermediate.

This indicates an insufficient extent of reaction.

  • Cause A: Insufficient Brominating Agent. You may not have used a sufficient excess of NBS.

    • Solution: Increase the amount of NBS to 2.2-3.3 equivalents. [4]This ensures there is enough reagent to drive the second bromination to completion.

  • Cause B: Low Reaction Temperature or Short Reaction Time. The second bromination at the C3 position is slower than the first due to the deactivating effect of the first bromine atom.

    • Solution: Consider increasing the temperature. Heating the reaction, sometimes with microwave assistance, can significantly improve yields and reduce reaction times for di-bromination. [4][7]Ensure the reaction is monitored by TLC or LCMS until the starting material and mono-bromo intermediate are consumed.

Issue 3: The reaction is very slow or not proceeding at all.

  • Cause A: Poor Reagent Quality. NBS can degrade over time, especially if exposed to moisture.

    • Solution: Use freshly opened or recrystallized NBS. Impure NBS can be yellowish and may give unreliable results. [8]* Cause B: Inappropriate Solvent. The choice of solvent is critical for reagent solubility and reaction rate.

    • Solution: Acetonitrile is reported to be an excellent solvent for this reaction. [3][4]Other solvents like DMF or a DMSO/water mixture have also been used, but may require more complex workups. [1]

Troubleshooting Flowchart for Bromination Issues

Troubleshooting_Workflow Start Problem Observed in Bromination Problem1 Over-bromination (Di-bromo when Mono- is target) Start->Problem1 Problem2 Incomplete Reaction (Mono- when Di- is target) Start->Problem2 Problem3 No/Slow Reaction Start->Problem3 Sol1a Check Stoichiometry (Use 1.0-1.1 eq. NBS) Problem1->Sol1a Yes Sol1b Reduce Temperature (e.g., Room Temp or 0°C) Problem1->Sol1b Yes Sol1c Add NBS Portion-wise Problem1->Sol1c Yes Sol2a Increase NBS (Use >2.2 eq.) Problem2->Sol2a Yes Sol2b Increase Temperature/Time (Consider MW heating) Problem2->Sol2b Yes Sol3a Use Fresh/Recrystallized NBS Problem3->Sol3a Yes Sol3b Verify Solvent (Acetonitrile is preferred) Problem3->Sol3b Yes

Caption: A logical guide to troubleshooting common problems.

Optimized Experimental Protocols

The following protocols are based on literature-validated methods to provide a reliable starting point for your experiments. [3][4][7] Protocol 1: Selective Synthesis of 2-Amino-5-bromopyrazine (Monobromination)

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrazine (1.0 eq.) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: At room temperature, add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise over 30 minutes with vigorous stirring. For sensitive reactions, consider cooling the flask in a water bath to maintain room temperature.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS. The reaction is typically complete within a few hours.

  • Workup: Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • Purification: The crude residue can be purified by recrystallization from water or by column chromatography on silica gel to separate the desired product from any dibrominated side product and succinimide.

Protocol 2: High-Yield Synthesis of 2-Amino-3,5-dibromopyrazine (Dibromination)

  • Setup: In a microwave-safe reaction vial with a magnetic stir bar, combine 2-aminopyrazine (1.0 eq.) and N-Bromosuccinimide (NBS) (2.2 to 3.3 eq.) in acetonitrile.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 100°C for a short period (e.g., 5-15 minutes). [4]Monitor for completion by TLC/LCMS.

  • Workup: After cooling, remove the solvent under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization. The high yield and selectivity of this method often result in a product that requires minimal purification. [4][7] Data Summary: Influence of Conditions on Bromination Outcome

Target ProductReagent (eq.)SolventTemperatureKey ConsiderationsExpected Yield
2-Amino-5-bromopyrazine NBS (1.1)AcetonitrileRoom Temp.Portion-wise addition of NBS is critical for selectivity.Good to Excellent [4]
2-Amino-3,5-dibromopyrazine NBS (2.2)Acetonitrile100°C (MW)Microwave assistance dramatically reduces reaction time.Excellent [4]
2-Amino-3,5-dibromopyrazine NBS (3.3)AcetonitrileRoom Temp.Longer reaction time needed compared to MW heating.Good [4]

References

  • Lizano, E., et al. (2019). Efficient Halogenation of 2-Aminopyrazine.
  • 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. (2025). BenchChem. [Source 2]
  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry (RSC Publishing). [Source 3]
  • 2-Amino-5-bromopyrimidine synthesis. ChemicalBook. [Source 4]
  • Synthesis of 2-Bromopyrazine from 2-Aminopyrazine: An Essential Building Block for Drug Discovery. (2025). BenchChem. [Source 5]
  • Efficient Halogenation of 2-Aminopyrazine | Request PDF.
  • A Mild Method for the Regioselective Bromination of 2-Aminopyridines. | Request PDF.
  • 2-Amino-5-bromopyridine synthesis. ChemicalBook. [Source 8]
  • Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization.
  • The bromination of 2-aminopyridine in the gas phase at 500° | Request PDF.
  • Fox, B. A., & Threlfall, T. L. 2,3-diaminopyridine. Organic Syntheses Procedure. [Source 11]
  • Den Hertog, H. J., & Overhoff, J. (1946). The bromination of 2‐aminopyridine in the gas phase at 500°. Recueil des Travaux Chimiques des Pays-Bas. [Source 12]
  • Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. (2025). BenchChem. [Source 13]
  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). BenchChem. [Source 14]
  • Optimization of reaction conditions in the synthesis of 2-amino-4H-benzo[b]pyrans from 3- bromobenzaldehyde and dimedone a.
  • Synthesis of 2-Amino-5-bromopyridine.
  • Optimizing a Lab-Friendly Radical Bromination Reaction. Liberty University Research Week. [Source 17]
  • Preparation method of 2-aminopyrazine derivatives. (2016).
  • Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. [Source 19]
  • A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters. [Source 20]
  • Spectroscopic Analysis of 2-Bromopyrazine: A Comparative Guide for Structural Confirm
  • N-Bromosuccinimide. Wikipedia. [Source 22]

Sources

Optimization

Best practices for long-term storage and stability of 2-Amino-3,5-dibromopyrazine

Welcome to the Technical Support Center for 2-Amino-3,5-dibromopyrazine (CAS: 24241-18-7). This guide is engineered for drug development professionals and synthetic chemists who require rigorous, field-proven protocols f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-3,5-dibromopyrazine (CAS: 24241-18-7). This guide is engineered for drug development professionals and synthetic chemists who require rigorous, field-proven protocols for the handling, formulation, and long-term stabilization of this critical heterocyclic building block.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions—focusing instead on the causality behind degradation mechanisms and providing self-validating workflows to ensure absolute reproducibility in your assays.

Part 1: Core Chemical & Storage Parameters

Before troubleshooting, it is critical to establish the baseline physical and chemical properties of the compound. 2-Amino-3,5-dibromopyrazine is a foundational intermediate for kinase inhibitors and conjugated polymers, but its electron-rich amino group and pyrazine ring make it highly susceptible to environmental degradation .

PropertyValue / Specification
CAS Number 24241-18-7
Molecular Formula C4H3Br2N3
Molecular Weight 252.89 g/mol
Appearance Off-white to light yellow/brown crystalline powder
Solubility High in DMSO, DCM, Methanol; Low in aqueous media
Solid Storage 4°C, protect from light, store under inert atmosphere (Argon/N₂) [[1]]()
Solution Storage (DMSO) -80°C (up to 6 months) or -20°C (up to 1 month) [[2]]()

Part 2: FAQs - Storage & Stability Mechanisms

Q: Why does my solid 2-Amino-3,5-dibromopyrazine degrade or change color (from off-white to brown) over time? A: This compound is highly sensitive to air and light .

  • Causality: The electron-deficient pyrazine ring, coupled with the electron-donating amino group, creates a system susceptible to photo-oxidation. UV/visible light provides the activation energy for atmospheric oxygen to induce radical-mediated degradation, leading to the formation of colored polymeric byproducts .

  • Resolution: Always store the solid at 4°C in a tightly sealed, opaque container under an inert atmosphere (Argon or Nitrogen) .

Q: Can I store my DMSO stock solutions at 4°C or room temperature to avoid freeze-thaw cycles? A: No. Stock solutions must be stored at -80°C for long-term stability (up to 6 months) .

  • Causality: Dimethyl sulfoxide (DMSO) is extremely hygroscopic and freezes at 18.5°C. Storing a solution at 4°C causes the solvent to freeze, but repeatedly opening the vial at this temperature rapidly introduces atmospheric moisture condensation. This water ingress drives hydrolytic degradation and causes the highly hydrophobic compound to precipitate. Deep freezing at -80°C halts these kinetic degradation pathways.

Part 3: Troubleshooting Guide - Handling & Formulation

Issue: I observe precipitation when diluting the DMSO stock solution into aqueous buffers for in vivo studies.

  • Root Cause: 2-Amino-3,5-dibromopyrazine possesses extremely low aqueous solubility . Direct dilution into standard phosphate-buffered saline (PBS) causes an immediate thermodynamic crash, resulting in micro-precipitates that ruin assay reproducibility.

Issue: My cell-based assay results are highly variable between different days using the same master stock solution.

  • Root Cause: Repeated freeze-thaw cycles of the master stock solution.

  • Causality: When a DMSO solution freezes and thaws, localized concentration gradients form. The active pharmaceutical ingredient (API) can nucleate and form microscopic crystals that do not readily redissolve, leading to an unknown working concentration.

  • Solution: Implement a strict single-use aliquot protocol (see Section 4).

Part 4: Self-Validating Experimental Protocol: Stock Solution Preparation

Expertise Note: This protocol is designed as a self-validating system . Do not proceed to the subsequent step unless the validation check is successful.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial of 2-Amino-3,5-dibromopyrazine from 4°C storage. Place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Prevents atmospheric moisture from condensing on the cold powder, which would introduce water into your anhydrous stock and accelerate degradation.

  • Validation Check: The exterior of the vial must be completely dry and at ambient temperature before the seal is broken.

Step 2: Inert Dissolution

  • Action: In a glove box or under a steady stream of Argon, weigh the required mass and dissolve it in anhydrous DMSO to achieve your target concentration (e.g., 50 mg/mL).

  • Causality: Argon displaces oxygen, preventing radical-mediated photo-oxidation . Anhydrous DMSO prevents water-induced precipitation.

  • Validation Check: Hold the solution against a dark background under adequate lighting. It must be completely optically clear with no suspended particulates. If cloudy, sonicate for up to 5 minutes.

Step 3: Aliquoting and Cryopreservation

  • Action: Divide the working solution into 50–100 μL single-use aliquots using amber microcentrifuge tubes. Immediately transfer to -80°C storage .

  • Causality: Amber tubes block UV/visible light degradation. Single-use aliquots permanently eliminate freeze-thaw cycles, ensuring absolute concentration consistency across longitudinal studies.

  • Validation Check: After 24 hours at -80°C, thaw one "dummy" control aliquot to room temperature. It must return to a clear solution without irreversible crystallization.

Part 5: Workflow Visualization

G Solid 2-Amino-3,5-dibromopyrazine (Solid State) AirLight Exposure to Air/Light (Photo-oxidation) Solid->AirLight Improper handling OptimalSolid Optimal Storage 4°C, Argon, Dark Solid->OptimalSolid Best practice Degraded Degraded Product (Brown/Impure) AirLight->Degraded Radical formation StockPrep Prepare Stock Solution (Anhydrous DMSO) OptimalSolid->StockPrep Dissolution Aliquots Single-Use Aliquots (Avoid Freeze-Thaw) StockPrep->Aliquots Prevent contamination Store80 Long-Term Storage -80°C (6 Months) Aliquots->Store80 Optimal stability

Workflow for optimal storage, handling, and stabilization of 2-Amino-3,5-dibromopyrazine.

Part 6: References

  • Bloom Tech. "2-Amino-3,5-dibromopyrazine CAS 24241-18-7 Suppliers". Bloom Tech. [Link][3]

Sources

Troubleshooting

Methods for removing residual starting material from 2-Amino-3,5-dibromopyrazine

Welcome to the technical support center for the synthesis and purification of 2-Amino-3,5-dibromopyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2-Amino-3,5-dibromopyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing residual starting material and other impurities. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I need to remove after synthesizing 2-Amino-3,5-dibromopyrazine?

The most common and critical impurity to remove is the unreacted starting material, 2-aminopyrazine. Due to the stepwise nature of electrophilic bromination, it's also possible to have the mono-brominated intermediate, 2-amino-3-bromopyrazine, present. The purification strategy must be able to separate the desired dibrominated product from both the non-brominated and mono-brominated species.

Q2: What are the primary methods for purifying crude 2-Amino-3,5-dibromopyrazine?

The three most effective and commonly employed methods are:

  • Recrystallization: Exploits differences in solubility between the product and impurities in a chosen solvent at different temperatures. It is excellent for removing small amounts of impurities from a large amount of solid material.

  • Column Chromatography: A highly effective method that separates compounds based on their differential adsorption to a stationary phase (like silica gel), allowing for the isolation of the desired product with high purity.

  • Aqueous Work-up (Acid-Base Extraction): This liquid-liquid extraction technique leverages the different basicities of the starting material and the product to separate them between an organic and an acidic aqueous phase.

Q3: How do I choose the best purification method for my experiment?

The choice depends on the scale of your reaction and the impurity profile of your crude product. The following decision workflow can guide your choice.

G start Crude 2-Amino-3,5-dibromopyrazine (Contains 2-aminopyrazine) decision1 What is the scale of the reaction? start->decision1 decision2 How impure is the crude material? (Assessed by TLC/HPLC) decision1->decision2 Large Scale (>5g) chromatography Column Chromatography (High Purity, Good for complex mixtures or high impurity levels) decision1->chromatography Small Scale (<5g) recrystallization Recrystallization (High Yield, Good for removing minor impurities) decision2->recrystallization Relatively Clean (Minor spots on TLC) workup Initial Aqueous Acid Wash (Good for bulk removal of basic impurities before another method) decision2->workup Very Impure (Major spots on TLC) workup->recrystallization Follow with Recrystallization

Caption: Decision workflow for selecting a purification method.

Q4: How can I analyze the purity of my final product?

Several analytical techniques are essential for confirming the purity of your 2-Amino-3,5-dibromopyrazine:

  • Thin-Layer Chromatography (TLC): A quick and indispensable tool for monitoring reaction progress and assessing the effectiveness of purification steps.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities not visible by TLC.[1][2]

  • Melting Point: A sharp melting point that matches the literature value (113-117 °C) is a strong indicator of high purity.[3]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.

Troubleshooting and In-Depth Purification Guides

This section provides detailed solutions to common problems encountered during the purification of 2-Amino-3,5-dibromopyrazine.

Method 1: Recrystallization

Core Principle (The "Why"): Recrystallization works on the principle of differential solubility. An ideal solvent will dissolve the crude product at a high temperature but have poor solubility for it at low temperatures. Impurities, like the more polar 2-aminopyrazine, will ideally either remain in the cold solvent or be so soluble that they do not crystallize out with the product upon cooling.

Problem: My product "oils out" or doesn't crystallize upon cooling.

  • Causality & Solution: This typically happens if the solvent is not ideal or if the solution is supersaturated with impurities. The melting point of the solute might also be lower than the boiling point of the solvent.

    • Re-heat the solution until the oil dissolves completely.

    • Add a small amount of a co-solvent in which your product is less soluble to reduce the overall solvating power. For a methanol-based recrystallization, adding a small amount of water might help induce crystallization.

    • Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.

    • "Seed" the solution by adding a tiny crystal of pure 2-Amino-3,5-dibromopyrazine.

Problem: The yield from recrystallization is very low.

  • Causality & Solution: This is one of the most common issues and can stem from several factors:

    • Using too much solvent: The most frequent cause. If too much solvent is used, the product will remain dissolved even at low temperatures. Solution: Evaporate some of the solvent to concentrate the solution and attempt to cool it again.

    • Cooling the solution too quickly: Rapid cooling leads to the formation of small, often impure crystals and traps impurities. Solution: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.

    • Premature crystallization: If the product crystallizes out of the hot solution (e.g., during hot filtration), you will lose product. Solution: Use a pre-heated funnel and flask for hot filtration and use a slight excess of hot solvent to ensure everything stays dissolved.

Experimental Protocol: Recrystallization from Methanol

This protocol is adapted from established synthesis procedures.[3][4]

  • Solvent Selection: Methanol is a commonly cited and effective solvent for this compound.[3][4] The addition of activated charcoal (Norit) can help remove colored impurities.[3][4]

  • Dissolution: Place the crude 2-Amino-3,5-dibromopyrazine in an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid. This is a critical step to maximize yield.

  • Decolorization (Optional): If the solution is highly colored, add a small amount (e.g., 1-2% by weight) of activated charcoal. Boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Pure crystals of 2-Amino-3,5-dibromopyrazine should form.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold methanol to rinse away any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

Solvent SystemRationaleReference
Methanol Good solubility at high temperatures and lower solubility at cold temperatures for the product.[4],[3]
Ethanol + Water Ethanol shows a good ability to dissolve 2-Amino-3,5-dibromopyrazine, and water can be used as an anti-solvent to induce crystallization upon cooling.[5][5]
Chloroform Mentioned as a solvent for "further treatment" of the crude product, suggesting it's effective for purification, likely through recrystallization or washing.[6][6]
Method 2: Flash Column Chromatography

Core Principle (The "Why"): This technique separates molecules based on their polarity. A solvent mixture (mobile phase) is pushed through a column packed with a solid adsorbent (stationary phase), typically silica gel. Less polar compounds travel through the column faster, while more polar compounds are adsorbed more strongly and travel slower. 2-Amino-3,5-dibromopyrazine is significantly less polar than the starting material, 2-aminopyrazine, due to the two large, electron-withdrawing bromine atoms, which allows for effective separation.

Problem: My compounds are "streaking" or "tailing" on the column, leading to poor separation.

  • Causality & Solution: The amino group in both the product and starting material is basic and can interact strongly and non-ideally with the acidic silanol groups on the surface of the silica gel. This causes the characteristic "tailing" or "streaking" effect.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1%). This base will neutralize the acidic sites on the silica, allowing your compounds to travel through the column in tighter, more defined bands, dramatically improving separation.[7]

Problem: The starting material and product are co-eluting (coming off the column together).

  • Causality & Solution: The polarity of your mobile phase is too high. A highly polar solvent will wash all compounds through the column too quickly, preventing any separation from occurring.

    • Solution: Decrease the polarity of the mobile phase. Start with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Always develop your solvent system using TLC first to find the conditions that give good separation between your product spot and the impurity spot.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, analyze your crude mixture by TLC. Test various solvent systems (e.g., different ratios of Hexane:Ethyl Acetate) to find one that gives a good separation between the product (less polar, higher Rf) and the starting material (more polar, lower Rf). An ideal Rf for the product is ~0.3.

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the initial, least polar mobile phase. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better separation.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 100% Hexane or 95:5 Hexane:EtOAc). Collect fractions continuously.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10 to 80:20 Hexane:EtOAc). This will first elute your less polar product, followed by the more polar 2-aminopyrazine.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 2-Amino-3,5-dibromopyrazine.

G cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation prep1 Dissolve Crude Product in Minimum Solvent prep2 Adsorb onto Silica Gel (for Dry Loading) prep1->prep2 col2 Load Sample onto Top of Column prep2->col2 col1 Pack Column with Silica Gel Slurry col1->col2 col3 Elute with Gradient (e.g., Hexane -> EtOAc) col2->col3 col4 Collect Fractions col3->col4 ana1 Analyze Fractions by TLC col4->ana1 ana2 Combine Pure Fractions ana1->ana2 ana3 Evaporate Solvent ana2->ana3 ana4 Obtain Pure Product ana3->ana4

Caption: A typical workflow for purification by flash column chromatography.

References
  • BenchChem. (n.d.). Amino-3,5-dibromopyrazine | 24241-18-7.
  • CymitQuimica. (n.d.). CAS 24241-18-7: 2-Amino-3,5-dibromopyrazine.
  • ChemicalBook. (2026, January 13). 2-Amino-3,5-dibromopyrazine (CAS 24241-18-7).
  • Journal of Chemical & Engineering Data. (2022, June 27). Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K. ACS Publications. Retrieved from [Link]

  • BenchChem. (n.d.). Synthesis of 2-Bromopyrazine from 2-Aminopyrazine: An Essential Building Block for Drug Discovery.
  • ResearchGate. (n.d.). Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazine-2-amidoxime.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Guidechem. (2024, October 26). How to Synthesize 2-Amino-3,5-dibromopyrazine? - FAQ.
  • Google Patents. (n.d.). EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.
  • BenchChem. (n.d.). A Comparative Analysis of (2-Amino-3,5-dibromophenyl)methanol and Its Related Impurities for Pharmaceutical Quality Control.
  • BenchChem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures.
  • Google Patents. (n.d.). US2396067A - Preparation of 2-aminopyrazine.
  • SIELC Technologies. (2025, October 6). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • BenchChem. (n.d.). Removing unreacted Pyrazine-2-sulfonyl chloride from the reaction mixture.
  • Google Patents. (n.d.). EP0130224A1 - Process for the preparation of 2-amino-3,5-dibromobenzyl amines.
  • Sigma-Aldrich. (n.d.). 2-Amino-3,5-dibromopyrazine 97 24241-18-7.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Bentham Science. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from University of Rochester Chemistry Department.
  • BenchChem. (2025, March 1). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis.
  • Google Patents. (n.d.). EP0130224B1 - Process for the preparation of 2-amino-3,5-dibromobenzyl amines.
  • PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004.
  • Google Patents. (n.d.). US3033864A - Purification of pyrazine.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • PMC. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • GoldBio. (n.d.). How Column Chromatography Works to Separate Proteins.
  • Biovision. (n.d.). Amino-3,5-dibromopyrazine (3,5-Dibromo-2-pyrazinamine) | Biochemical Reagent.
  • IntechOpen. (n.d.).
  • ResearchGate. (n.d.). Basic Guide to Protein Chromatography/Purification.
  • Solvias. (n.d.). AMINO ACID ANALYSIS: new challenges for an old technique?.

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Reference Data & Comparative Studies

Validation

Spectroscopic analysis to confirm the identity and purity of 2-Amino-3,5-dibromopyrazine

An In-Depth Comparison of Analytical Techniques for Identity and Purity Assessment In the landscape of pharmaceutical and materials science research, the precise characterization of chemical intermediates is paramount. 2...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison of Analytical Techniques for Identity and Purity Assessment

In the landscape of pharmaceutical and materials science research, the precise characterization of chemical intermediates is paramount. 2-Amino-3,5-dibromopyrazine stands as a critical building block in the synthesis of a variety of functional molecules, including rho kinase (ROCK) inhibitors.[1][2] Its purity and structural integrity directly influence the outcome of subsequent synthetic steps, the quality of the final active pharmaceutical ingredient (API), and the reliability of research data. Consequently, robust analytical methods are not merely a quality control checkpoint but a strategic necessity that underpins successful research and development.[3][4]

This guide provides a comprehensive comparison of spectroscopic techniques for the definitive identification and purity assessment of 2-Amino-3,5-dibromopyrazine. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By adopting an orthogonal approach—leveraging multiple, distinct analytical methods—researchers can build a self-validating system to ensure the highest confidence in their starting material.

Chapter 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. It provides unambiguous information about the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for a detailed mapping of the molecule's atomic framework.

¹H NMR: The First Line of Identification

For 2-Amino-3,5-dibromopyrazine, the ¹H NMR spectrum is remarkably simple and diagnostic. It is expected to show two primary signals:

  • A singlet in the aromatic region (around 8.04 ppm when using CDCl₃ as a solvent) corresponding to the lone proton on the pyrazine ring (C6-H).[1]

  • A broad singlet at a higher field (around 5.12 ppm in CDCl₃) corresponding to the two protons of the primary amine (-NH₂) group.[1] The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

The absence of other signals in the aromatic region is a strong indicator of the 3,5-dibromination pattern. The integration of these peaks should yield a 1:2 ratio, confirming the relative number of protons.

¹³C NMR: Confirming the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the number and type of carbon atoms. For this molecule, three distinct signals are expected in a deuterated chloroform (CDCl₃) solvent:

  • ~151.8 ppm: Attributed to the C2 carbon, which is directly attached to the amino group.[1]

  • ~143.1 ppm: The C6 carbon, bonded to the sole ring proton.[1]

  • ~120.3 ppm: A signal corresponding to the C3 and C5 carbons, which are bonded to the bromine atoms. The chemical shift will be influenced by the strong electron-withdrawing effect of the bromine atoms.

The presence of only these three signals confirms the symmetry of the dibromination pattern.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh and dissolve 10-20 mg of 2-Amino-3,5-dibromopyrazine in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1] Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[5]

  • Interpretation: Analyze the chemical shifts, integration values (for ¹H), and multiplicity of the signals to confirm the structure. The absence of significant unassigned peaks is a primary indicator of high purity.

Chapter 2: Functional Group Fingerprinting with FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique "fingerprint" for the compound.

For 2-Amino-3,5-dibromopyrazine, the key vibrational modes to observe are:

  • N-H Stretching: The amino group will exhibit characteristic stretches, typically in the range of 3300-3500 cm⁻¹.

  • Aromatic C-H Stretching: A weaker absorption just above 3000 cm⁻¹.

  • C=N and C=C Stretching: The pyrazine ring will have characteristic absorptions in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: Expected in the 1250-1350 cm⁻¹ region.

  • C-Br Stretching: These vibrations occur at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent like isopropanol and allowing it to air dry.

  • Background Scan: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 2-Amino-3,5-dibromopyrazine powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.[1]

  • Data Acquisition: Collect the infrared spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Interpretation: Compare the obtained spectrum with a reference spectrum or known functional group correlation tables to confirm the presence of the expected vibrational bands.

Chapter 3: Unambiguous Molecular Formula with Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 2-Amino-3,5-dibromopyrazine, it serves two critical purposes: confirming the molecular weight and verifying the presence of two bromine atoms through their distinctive isotopic pattern.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for molecules containing bromine. For a dibrominated compound like 2-Amino-3,5-dibromopyrazine (C₄H₃Br₂N₃), the molecular ion (M⁺) will appear as a cluster of three peaks:

  • [M]⁺: The peak corresponding to the molecule with two ⁷⁹Br isotopes (m/z ≈ 250.87).[6]

  • [M+2]⁺: The peak for the molecule with one ⁷⁹Br and one ⁸¹Br (m/z ≈ 252.87).[6] This is the most abundant peak in the cluster.

  • [M+4]⁺: The peak for the molecule with two ⁸¹Br isotopes (m/z ≈ 254.87).

The relative intensities of these peaks will be approximately 1:2:1, providing a definitive signature for a dibrominated compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement.[7]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[1]

  • GC Separation: Inject the sample into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) to separate the analyte from any volatile impurities.[1] A typical temperature program would involve a ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C).[1]

  • MS Ionization: The eluting compound is introduced into the mass spectrometer and ionized, typically using Electron Impact (EI) at 70 eV.[1]

  • Mass Analysis: The mass analyzer separates the resulting ions based on their m/z ratio.

  • Data Interpretation: Examine the mass spectrum for the molecular ion cluster. The peak at m/z 253 is often reported as a top peak.[6] The observed isotopic pattern should be compared to the theoretical pattern for C₄H₃Br₂N₃ to confirm the identity. The gas chromatogram's total ion chromatogram (TIC) can be used to assess purity.

Comparative Analysis of Spectroscopic Techniques

Technique Information Provided Strengths for this Application Limitations for this Application
¹H & ¹³C NMR Detailed atomic connectivity, structural isomer differentiation, quantitative purity (qNMR).Unambiguous structure confirmation. Sensitive to isomeric impurities. Can be made quantitative.Requires relatively larger sample amounts (mg). Less sensitive than MS.
FTIR Presence of functional groups.Fast, non-destructive, and requires minimal sample preparation. Good for quick identity screening.Provides limited structural information. Not suitable for purity assessment unless impurities have unique functional groups.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), isotopic information.Extremely sensitive. The Br₂ isotopic pattern is a definitive confirmation of identity. Excellent for impurity identification when coupled with chromatography (e.g., GC-MS, LC-MS).[3][7]Isomers may not be distinguishable by MS alone. Ionization efficiency can vary, making quantification challenging without standards.

The Orthogonal Workflow: A Synthesis for Confidence

No single technique can provide a complete picture. A robust analytical workflow leverages the strengths of multiple, orthogonal methods to build a comprehensive and self-validating data package.

G cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Conclusion Sample Sample of 2-Amino-3,5-dibromopyrazine NMR NMR Analysis (¹H & ¹³C) Sample->NMR FTIR FTIR Analysis Sample->FTIR GCMS GC-MS Analysis Sample->GCMS NMR_Data Structural Confirmation (Connectivity & Isomer Check) NMR->NMR_Data FTIR_Data Functional Group ID (-NH₂, C-Br, Pyrazine) FTIR->FTIR_Data MS_Data Molecular Formula & Isotopic Pattern (Br₂ Signature) GCMS->MS_Data Conclusion Identity & Purity Confirmed NMR_Data->Conclusion FTIR_Data->Conclusion MS_Data->Conclusion

Sources

Comparative

A Comparative Guide to the Anticancer Properties of 2-Amino-3,5-dibromopyrazine Analogs

Abstract The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Within this class, 2-Amino-3,5-dibromopyrazine serves as a h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Within this class, 2-Amino-3,5-dibromopyrazine serves as a highly versatile synthetic intermediate for developing novel anticancer agents.[1] This guide provides a comparative analysis of various 2-Amino-3,5-dibromopyrazine analogs, evaluating their cytotoxic activities against a range of cancer cell lines. We delve into the structure-activity relationships (SAR) that govern their efficacy and explore the diverse mechanisms of action, including kinase inhibition, induction of apoptosis, and cell cycle arrest. Detailed experimental protocols for key assays are provided to enable researchers to validate and build upon these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of pyrazine derivatives in oncology.

Introduction: The Rise of Pyrazine Scaffolds in Oncology

The search for novel, highly potent, and selective anticancer agents is a cornerstone of modern pharmaceutical research. Heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of therapeutic agents. Among these, the pyrazine ring system has emerged as a critical pharmacophore, with pyrazine derivatives demonstrating a wide spectrum of biological activities, including potent anti-neoplastic properties.[2] The versatility of the pyrazine core allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to target specific oncogenic pathways.

A significant portion of these compounds function as kinase inhibitors, competitively binding to the ATP-binding pocket of various kinases, thereby disrupting downstream signaling cascades crucial for tumor progression.[2] 2-Amino-3,5-dibromopyrazine, in particular, has been identified as a crucial precursor in the synthesis of a range of potential drugs, including anti-cancer medications.[1] Its unique structure, featuring an amino group and two bromine atoms, provides reactive sites for further chemical elaboration, making it an ideal starting point for generating diverse libraries of bioactive molecules.[3][4] This guide will compare several classes of analogs derived from this scaffold, highlighting their differential activities and underlying mechanisms.

Comparative Cytotoxicity of Key Analogs

The primary measure of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Numerous analogs derived from 2-aminopyrazine have been synthesized and evaluated against various human cancer cell lines. The data reveals that specific structural modifications can dramatically enhance cytotoxic potency. For instance, the development of 2-aminopyrazine derivatives as SHP2 inhibitors has yielded compounds with significantly greater activity than established inhibitors.[5][6] Similarly, fusing the pyrazine ring to other heterocyclic systems, such as in imidazo[1,2-a]pyrazines, has proven to be a successful strategy for generating potent cytotoxic agents.[7][8]

The following table summarizes the cytotoxic activity of selected, representative analogs across different cancer cell lines, providing a clear comparison of their potency.

Analog Class Specific Compound Target Cancer Cell Line IC50 Value (μM) Primary Mechanism/Target Source
2-Aminopyrazine DerivativeCompound 3e H1975 (Non-small cell lung)11.84 ± 0.83SHP2 Inhibition, Apoptosis Induction[5][6]
Compound 3e MDA-MB-231 (Breast cancer)5.66 ± 2.39SHP2 Inhibition, Apoptosis Induction[5][6]
Imidazo[1,2-a]pyridineCompound 12b Hep-2 (Laryngeal carcinoma)11Not fully elucidated[7]
Compound 12b HepG2 (Hepatocellular carcinoma)13Not fully elucidated[7]
Compound 12b MCF-7 (Breast cancer)11Not fully elucidated[7]
Compound 12b A375 (Skin cancer)11Not fully elucidated[7]
1,4-Pyrazine DerivativeCompound 29 p300 Enzyme Assay1.4p300/CBP HAT Inhibition[9]
N-(pyrazin-2-yl)-pyrimidineCompound 14a PC9 (Non-small cell lung)0.0154EGFR/JAK Inhibition, Ferroptosis[10]
Compound 14a H1975 (Non-small cell lung)0.0185EGFR/JAK Inhibition, Ferroptosis[10]

Table 1: Comparative in vitro anticancer activity of selected 2-aminopyrazine analogs.

Mechanistic Insights and Structure-Activity Relationships (SAR)

Understanding the mechanism of action is crucial for rational drug design. Analogs of 2-Amino-3,5-dibromopyrazine exert their anticancer effects through several distinct pathways.

Inhibition of Protein Kinases

A predominant mechanism for pyrazine-based anticancer agents is the inhibition of protein kinases that drive oncogenesis.[2]

  • SHP2 Inhibition: Src homology-2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways. Several 2-aminopyrazine derivatives have been identified as potent SHP2 inhibitors.[5][6] Compound 3e, for example, showed significantly better activity against H1975 and MDA-MB-231 cancer cells than the known SHP2 inhibitor GS493, likely by binding to the enzyme's active site and preventing its function.[5][6]

  • EGFR and JAK Inhibition: The epidermal growth factor receptor (EGFR) and Janus kinases (JAKs) are key targets in non-small cell lung cancer. Novel N-(pyrazin-2-yl)-4-aminopyrimidine derivatives have been developed as dual inhibitors of EGFR and JAK2/JAK3.[10] Compound 14a demonstrated nanomolar potency against EGFR-mutant cancer cell lines and was found to inhibit the phosphorylation of both EGFR and JAK2 proteins, effectively shutting down two major pro-survival signaling pathways.[10]

SHP2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation SHP2->RAS Activates Analog Pyrazine Analog (e.g., Compound 3e) Analog->SHP2 Inhibits

Fig. 1: Simplified signaling pathway showing SHP2 activation and its inhibition by a pyrazine analog.
Induction of Apoptosis and Cell Cycle Arrest

Beyond direct enzyme inhibition, many pyrazine analogs trigger programmed cell death (apoptosis) or halt the cell division cycle.

  • Apoptosis: Flow cytometry analysis has demonstrated that potent compounds like 3e induce apoptosis in cancer cells.[5][6] This indicates that beyond simply stopping proliferation, the compound actively causes the cancer cells to self-destruct.

  • Cell Cycle Arrest: Other pyrazine derivatives have been shown to cause cell cycle arrest at specific phases, such as the G2/M or S phase.[2] By disrupting the normal progression of the cell cycle, these compounds prevent cancer cells from successfully replicating.

Apoptosis_Workflow A 1. Seed Cancer Cells in Multi-well Plate B 2. Treat with Pyrazine Analog (Varying Concentrations, 48-72h) A->B C 3. Harvest Cells (Trypsinization) B->C D 4. Wash and Resuspend Cells in Binding Buffer C->D E 5. Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate in Dark (15 min, Room Temp) E->F G 7. Analyze via Flow Cytometry F->G H 8. Quantify Cell Populations (Viable, Early Apoptotic, Late Apoptotic, Necrotic) G->H

Sources

Validation

Efficacy comparison between microwave-assisted and conventional synthesis of 2-Amino-3,5-dibromopyrazine

Introduction and Mechanistic Context 2-Amino-3,5-dibromopyrazine is an indispensable intermediate in the synthesis of complex nitrogen-containing heterocycles. It serves as a critical building block for rho kinase (ROCK)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

2-Amino-3,5-dibromopyrazine is an indispensable intermediate in the synthesis of complex nitrogen-containing heterocycles. It serves as a critical building block for rho kinase (ROCK) inhibitors, conjugated polymers for neurotoxin detection, and advanced agrichemicals[1][2]. The inherent electron-donating nature of the amino group at the 2-position activates the pyrazine ring, directing electrophilic aromatic substitution (EAS) primarily to the 3- and 5-positions[3].

Historically, the synthesis of this compound has relied on conventional bromination using elemental bromine or N-bromosuccinimide (NBS)[1][4]. However, the integration of microwave-assisted organic synthesis (MAOS) has fundamentally altered the efficiency profile of this transformation, offering superior reaction kinetics and product purity[3][5].

The Causality of Heating Dynamics

The bromination of 2-aminopyrazine is governed by the activation energy required to form the bromonium ion intermediate.

  • Conventional Heating: Relies on thermal conduction and convection. This slow, gradient-based heating requires prolonged reaction times (often exceeding 16–24 hours), which increases the thermodynamic probability of side reactions, such as pyrazine ring degradation or uncontrolled polybromination[1][4].

  • Microwave Irradiation: Utilizes dielectric heating. When polar solvents like acetonitrile (MeCN) are exposed to microwave frequencies, their molecular dipoles rapidly align and relax with the oscillating electromagnetic field[5][6]. This molecular friction generates instantaneous, localized superheating. By directly coupling energy with the reagents rather than the vessel walls, the activation energy barrier is rapidly overcome, driving the reaction to completion in minutes while suppressing thermodynamic by-products[5].

Quantitative Efficacy Comparison

The transition from conventional thermal heating to microwave irradiation yields significant improvements across all critical reaction parameters. The data below summarizes the operational differences between the three primary synthetic routes.

Reaction ParameterConventional (Elemental Br₂)Conventional (NBS)Microwave-Assisted (NBS)
Primary Reagents Br₂, Sodium AcetateNBSNBS
Optimal Solvent Glacial Acetic AcidDimethyl Sulfoxide (DMSO)Acetonitrile (MeCN)
Temperature Profile -5°C to Room Temperature5°C to Room Temperature75°C – 100°C (Pressurized)
Reaction Time 24 – 30 hours16 hours10 – 20 minutes
Average Yield ~66%~76.4%>90%
Safety & Handling High Hazard (Toxic Br₂ gas)Moderate HazardModerate (Sealed MW vessel)

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the step-by-step methodologies for both conventional and microwave-assisted synthesis, highlighting the causality behind each experimental choice.

Protocol A: Conventional Synthesis via Elemental Bromine[1]

Causality Check: Glacial acetic acid serves as a polar protic solvent that stabilizes the transition state, while sodium acetate acts as a crucial buffer to neutralize the generated hydrobromic acid (HBr). Without this buffer, HBr would protonate the weakly basic pyrazine nitrogen, deactivating the ring and halting the EAS process.

  • Preparation: Dissolve 2-aminopyrazine (100 mmol, 9.5 g) in glacial acetic acid (70 mL) in a reaction flask with gentle heating until completely dissolved.

  • Buffering: Add sodium acetate trihydrate (243 mmol, 33 g) to the solution and maintain constant magnetic stirring.

  • Thermal Control: Submerge the reaction flask in an ice-salt bath to achieve an internal temperature of -5°C. Critical Validation: This low temperature is mandatory to control the highly exothermic nature of Br₂ addition and prevent uncontrolled runaway reactions.

  • Halogenation: Slowly add elemental bromine (16 mL) dropwise over a strict 4-hour period.

  • Maturation: Stir the mixture for 2 hours at 0°C, then remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 24 hours.

  • Quenching & Isolation: Pour the mixture into 50 g of crushed ice. Neutralize the solution to pH 8 using concentrated ammonia. Collect the crude precipitate via vacuum filtration.

  • Purification: Recrystallize the crude product from methanol (utilizing Norit activated charcoal for decolorization) to yield 2-amino-3,5-dibromopyrazine as colorless needles (Yield: ~66%).

Protocol B: Microwave-Assisted Synthesis via NBS[3][5]

Causality Check: Acetonitrile (MeCN) is specifically selected for its high dielectric constant and low microwave transparency, making it an optimal medium for rapid dielectric heating. NBS provides a steady, controlled source of electrophilic bromine (Br⁺), eliminating the severe toxicity risks associated with liquid bromine.

  • Preparation: In a 10 mL microwave-safe heavy-walled glass tube, dissolve 2-aminopyrazine (1.0 mmol) in high-purity acetonitrile (5 mL).

  • Reagent Addition: Add N-bromosuccinimide (2.2 mmol). Critical Validation: A slight stoichiometric excess (2.2 eq) ensures complete dibromination at both the 3- and 5-positions without leaving mono-brominated intermediates.

  • Sealing: Seal the glass tube securely with a silicon septum to allow for pressurized heating.

  • Microwave Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate the mixture at 75°C – 100°C for 10 to 20 minutes under continuous magnetic stirring. Critical Validation: The closed-vessel system allows the solvent to safely exceed its atmospheric boiling point, exponentially accelerating the reaction kinetics.

  • Cooling & Workup: Rapidly cool the vessel to room temperature using the synthesizer's compressed air jet. Dilute the reaction mixture with diethyl ether and wash sequentially with distilled water to extract the water-soluble succinimide by-product.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield highly pure 2-amino-3,5-dibromopyrazine (Yield: >90%).

Synthetic Workflow Visualization

The following diagram illustrates the logical divergence and efficiency gains between the conventional and microwave-assisted pathways.

G Start 2-Aminopyrazine (Starting Material) ConvPath Conventional Route Start->ConvPath MWPath Microwave Route Start->MWPath ConvReagents Reagents: Br2 or NBS Solvent: AcOH or DMSO ConvPath->ConvReagents MWReagents Reagents: NBS Solvent: MeCN MWPath->MWReagents ConvConditions Temp: -5°C to RT Time: 16 - 30 Hours ConvReagents->ConvConditions MWConditions Temp: 75°C - 100°C Time: 10 - 20 Mins MWReagents->MWConditions ConvYield Yield: 66% - 76% ConvConditions->ConvYield MWYield Yield: >90% MWConditions->MWYield Product 2-Amino-3,5-dibromopyrazine (Target Product) ConvYield->Product MWYield->Product

Fig 1: Workflow comparison of conventional vs. microwave-assisted synthesis of 2-Amino-3,5-dibromopyrazine.

Conclusion

The transition from conventional thermal bromination to microwave-assisted synthesis represents a significant optimization in the preparation of 2-amino-3,5-dibromopyrazine. By leveraging dielectric heating and N-bromosuccinimide in acetonitrile, researchers can compress a 30-hour, moderate-yielding process into a 20-minute, high-yielding protocol. This not only improves laboratory throughput but also drastically enhances the safety and environmental profile of the synthesis.

References

1.[1] 2-Amino-3,5-dibromopyrazine | 24241-18-7 - ChemicalBook. chemicalbook.com. 1 2.[3] Amino-3,5-dibromopyrazine | 24241-18-7 - Benchchem. benchchem.com. 3 3.[2] 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. nbinno.com. 2 4.[4] How to Synthesize 2-Amino-3,5-dibromopyrazine? - FAQ - Guidechem. guidechem.com. 4 5.[5] Efficient Halogenation of 2-Aminopyrazine. d-nb.info. 5 6.[6] Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC. nih.gov. 6

Sources

Comparative

Process Chemistry Route Scouting: Economic &amp; Mechanistic Analysis of 2-Amino-3,5-dibromopyrazine Synthesis

Target Audience: Process Chemists, Scale-up Engineers, and Drug Discovery Scientists Target Compound: 2-Amino-3,5-dibromopyrazine (CAS: 24241-18-7) Strategic Context & Molecule Profile 2-Amino-3,5-dibromopyrazine is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Discovery Scientists Target Compound: 2-Amino-3,5-dibromopyrazine (CAS: 24241-18-7)

Strategic Context & Molecule Profile

2-Amino-3,5-dibromopyrazine is a highly versatile, bis-halogenated N-heterocycle. It serves as a critical building block in the synthesis of rho kinase (ROCK) inhibitors, 8-methylimidazo[1,2-a]pyrazine anticancer agents, and various agrichemicals[1][2][3]. The 3,5-dibromo substitution pattern provides orthogonal reactivity handles: the bromine at the 3-position (ortho to the amine) and the 5-position can be selectively targeted for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic displacement to form complex heterocycles like 3,7-dihydroimidazo[1,2a]pyrazine-3-ones[2].

When scaling this intermediate from bench to pilot plant, process chemists must balance reagent costs (Bill of Materials), safety profiles, and downstream purification requirements. This guide objectively compares the two dominant industrial synthetic routes.

Mechanistic & Economic Route Analysis

Route A: N-Bromosuccinimide (NBS) in DMSO (The High-Yield / Mild Route)

This modern approach utilizes NBS as a controlled source of electrophilic bromine.

  • Mechanistic Causality: The choice of Dimethyl Sulfoxide (DMSO) is not arbitrary. As a highly polar aprotic solvent, DMSO significantly enhances the electrophilicity of the halogenating agent while stabilizing the transient bromonium intermediate[1]. The reaction is initiated at 5–10 °C to strictly control the exothermic formation of the mono-brominated intermediate, preventing over-oxidation and ring-opening side reactions[1].

  • Economic Profile: While NBS is more expensive per mole of active bromine than elemental Br₂, this route achieves higher yields (76.4% to >90% when optimized)[1][2]. It eliminates the need for complex, highly exothermic neutralization steps, thereby reducing overall operating expenses (OPEX) and avoiding the severe safety/regulatory costs associated with handling liquid bromine.

Route B: Elemental Bromine (Br₂) in Glacial Acetic Acid (The Low-BOM / Classical Route)

This classical electrophilic aromatic substitution relies on raw elemental bromine.

  • Mechanistic Causality: Because 2-aminopyrazine is weakly basic, the generation of hydrobromic acid (HBr) during bromination can protonate the pyrazine ring, deactivating it toward the second bromination event. To counteract this, sodium acetate is added as a crucial buffer. It scavenges the HBr, maintaining the nucleophilicity of the pyrazine ring and driving the reaction to the dibrominated product[3].

  • Economic Profile: Elemental bromine is exceptionally cheap, making the raw material cost highly attractive for metric-ton manufacturing. However, the yield is lower (~66%), and the process incurs high capital expenditure (CAPEX)[3]. Facilities require corrosion-resistant Hastelloy reactors and extensive caustic scrubbing systems to manage the highly toxic HBr gas evolution.

Backward Integration Strategy (Cost-Optimization)

To further drive down raw material costs for either route, manufacturers often synthesize the starting 2-aminopyrazine in-house via a Hofmann-type rearrangement of the bulk commodity chemical 2-cyanopyrazine using sodium hypochlorite (NaOCl) and sodium hydroxide[1].

Quantitative Data Comparison

The following table summarizes the stoichiometric and operational differences between the two primary bromination routes based on a 100 mmol scale baseline.

Process ParameterRoute A: NBS / DMSO[1]Route B: Br₂ / AcOH[3]
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Stoichiometry 2.4 equivalents~3.1 equivalents
Solvent System Dimethyl sulfoxide (DMSO)Glacial Acetic Acid (AcOH)
Buffer / Additive None requiredSodium Acetate (2.43 eq)
Reaction Temperature 5 °C addition

Room Temp
-5 °C addition

Room Temp
Reaction Time 16 hours28 hours (4h addition + 24h stir)
Crude Yield 76.4% (Scales up to >90%)66.0%
Purification Method Chloroform triturationMethanol recrystallization (w/ Charcoal)
Safety & Scalability Moderate risk; standard reactorsHigh risk; requires Hastelloy & scrubbers

Pathway Visualization

G A 2-Cyanopyrazine (Commodity Precursor) B 2-Aminopyrazine (Key Intermediate) A->B NaOCl, NaOH (50%) 90-95°C, 5h Yield: 81.2% C 2-Amino-3,5-dibromopyrazine (Target API Building Block) B->C Route A: NBS (2.4 eq), DMSO 5°C to RT, 16h Yield: 76.4% - 90% B->C Route B: Br2, AcOH, NaOAc -5°C to RT, 24h Yield: 66.0%

Synthetic pathways to 2-Amino-3,5-dibromopyrazine comparing NBS and Br2 bromination routes.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in Quality Control (QC) checkpoints.

Protocol A: NBS Bromination in DMSO[1]
  • Dissolution: Charge a 500 mL reaction flask with 2-aminopyrazine (9.5 g, 0.1 mol) and DMSO (200 mL). Stir until complete dissolution is achieved.

  • Temperature Control: Cool the mixture to 5–10 °C using an ice-water bath. Causality: Prevents runaway exotherm upon initial halogenation.

  • Halogenation: Slowly add NBS (42.9 g, 0.24 mol; 2.4 eq) in portions over 30 minutes, maintaining the internal temperature below 10 °C.

  • Propagation: Remove the cooling bath and allow the reaction to stir at room temperature for 16 hours.

  • Quench & Isolation: Pour the reaction mixture into ice water and stir vigorously for 30 minutes to precipitate the yellow solid. Filter and dry under vacuum.

  • Purification: Triturate the crude yellow powder with chloroform to yield pure 2-amino-3,5-dibromopyrazine as a light yellow powder (19.3 g, 76.4% yield).

QC Checkpoint:

  • HPLC Purity: >99%

  • Melting Point: 114–116 °C

  • Analytical:

    
    H-NMR (400MHz, CDCl
    
    
    
    ):
    
    
    = 8.04 (s, 1H), 5.16 (brs, 2H). MS(ESI): m/z 251 [M+H]
    
    
    . (Note: Look for the classic 1:2:1 isotopic triplet at 249, 251, 253 indicative of two bromine atoms).
Protocol B: Bromine in Glacial Acetic Acid[3]
  • Dissolution: Charge a reaction flask with 2-aminopyrazine (9.5 g, 100 mmol) and glacial acetic acid (70 mL). Heat gently on a steam bath until dissolved.

  • Buffering: Add sodium acetate trihydrate (33 g, 243 mmol) and maintain constant stirring. Causality: Scavenges HBr to prevent pyrazine ring deactivation.

  • Temperature Control: Cool the mixture in an ice-salt bath to -5 °C.

  • Halogenation: Very slowly add elemental bromine (16 mL, ~312 mmol) dropwise over a period of 4 hours. (Safety Warning: Rapid addition will result in an uncontrolled, hazardous exotherm).

  • Propagation: Stir in the ice bath for 2 hours post-addition, then warm to room temperature and stir for 24 hours.

  • Quench & Neutralization: Pour the mixture over crushed ice (50 g). Carefully neutralize the highly acidic mixture to pH 8 using concentrated aqueous ammonia.

  • Purification: Filter the crude product and recrystallize from methanol using Norit activated charcoal to yield colorless needles (16.8 g, 66% yield).

QC Checkpoint:

  • Melting Point: 113–114 °C (Literature value: 114–115 °C).

References

  • Guidechem. "How to Synthesize 2-Amino-3,5-dibromopyrazine? - FAQ".
  • Sigma-Aldrich. "2-Amino-3,5-dibromopyrazine 97 24241-18-7".
  • Nbinno.
  • ChemicalBook. "2-Amino-3,5-dibromopyrazine | 24241-18-7".

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3,5-dibromopyrazine

Authoritative Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe Management and Disposal of a Potent Chemical Intermediate. Navigating the lifecycle of specialized chemical reagents requ...

Author: BenchChem Technical Support Team. Date: March 2026

Authoritative Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe Management and Disposal of a Potent Chemical Intermediate.

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. For compounds like 2-Amino-3,5-dibromopyrazine (CAS: 24241-18-7), a halogenated heterocyclic compound frequently used in the synthesis of pharmaceuticals and other complex molecules, a rigorous and well-understood disposal protocol is not just a regulatory necessity—it is a cornerstone of responsible laboratory practice.[1] This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment.

A Note on Chemical Nomenclature: While the topic specifies "2-Amino-3,5-dibromopyrazin-1-ium-1-olate," the overwhelmingly prevalent and commercially available compound is 2-Amino-3,5-dibromopyrazine. This guide addresses the latter, which corresponds to CAS number 24241-18-7.[2][3]

Hazard Assessment: Understanding the Risks

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. 2-Amino-3,5-dibromopyrazine is classified as a hazardous substance with significant acute toxicity and irritant properties.[2][4][5] The Globally Harmonized System (GHS) classifications underscore the need for meticulous handling.

Hazard Class GHS Category Hazard Statement Pictogram
Acute Toxicity, Oral Category 3H301: Toxic if swallowed.[2][5]
ngcontent-ng-c347536016="" class="ng-star-inserted">
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][4][6]

Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage.[2]
ngcontent-ng-c347536016="" class="ng-star-inserted">
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[2]

Causality Behind the Hazards: The presence of two bromine atoms on the pyrazine ring, an electron-withdrawing heterocyclic system, contributes to the compound's reactivity and toxicity.[7] Ingestion can lead to systemic toxic effects, while contact with skin or eyes can result in significant irritation or irreversible damage.[2][8] As a powder, it poses a substantial risk of respiratory tract irritation if inhaled.[5][8]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Given the compound's hazard profile, the selection and use of appropriate PPE is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood.[4]

Protection Type Specific Equipment Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and irritation (H315).[4]
Eye/Face Protection Safety goggles and a face shield.To protect against dust particles and splashes, preventing serious eye damage (H318).[5]
Body Protection A properly fastened laboratory coat.To protect skin and clothing from contamination.[9]
Respiratory Protection A NIOSH-approved N95 dust mask or higher.To prevent inhalation of the powder, which can cause respiratory irritation (H335).[5]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is required to mitigate exposure and prevent environmental release.

  • Evacuate and Ventilate: Ensure the spill area is clear of all non-essential personnel. Work exclusively within a chemical fume hood or ensure maximum ventilation.[4]

  • Don Appropriate PPE: Before cleanup, equip yourself with the full PPE ensemble detailed in the table above.

  • Contain the Spill: For dry spills, carefully sweep up the solid material. CRITICAL: Avoid any actions that create dust.[4][10] Do not use a brush and dustpan that will be used for other purposes. Use dedicated spill cleanup materials.

  • Collect the Material: Place the swept-up compound and any contaminated cleaning materials (e.g., absorbent pads, paper towels) into a clean, dry, and sealable container specifically designated for hazardous waste.[10]

  • Decontaminate the Area: After removing the bulk material, decontaminate the spill surface with an appropriate solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.[9]

  • Label and Report: Clearly label the waste container and report the spill to your institution's Environmental Health and Safety (EHS) department.

The Core Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of 2-Amino-3,5-dibromopyrazine is that it must be treated as hazardous chemical waste .[4] Under no circumstances should it be disposed of down the drain or in regular trash.[10][11]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all waste 2-Amino-3,5-dibromopyrazine powder in a dedicated, robust, and sealable hazardous waste container.[10] This container should be made of a material compatible with the chemical.

  • Contaminated Materials: Any items that have come into contact with the compound, including gloves, weighing paper, pipette tips, and contaminated glassware, must also be placed in the designated hazardous waste container.[4][10]

Step 2: Waste Container Labeling

  • Proper labeling is a critical safety and regulatory requirement. The container must be clearly marked with:

    • The words "Hazardous Waste "[11][12]

    • The full chemical name: "2-Amino-3,5-dibromopyrazine "

    • The associated hazards (e.g., "Toxic," "Corrosive," "Irritant").[2][5]

    • The date of accumulation.

Step 3: Temporary Storage

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[11]

  • The storage location should be away from incompatible materials, particularly strong oxidizing agents.[4]

Step 4: Final Disposal

  • Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[11][13] These professionals are equipped to handle and dispose of the chemical in compliance with all local, state, and federal regulations.

Below is a diagram outlining the essential workflow for the proper disposal of 2-Amino-3,5-dibromopyrazine.

G cluster_prep Preparation & Handling cluster_collection Waste Collection (in Fume Hood) cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Identify Waste: 2-Amino-3,5-dibromopyrazine & Contaminated Materials B Wear Full PPE: Gloves, Goggles, Face Shield, Lab Coat, Respirator C Place solid waste and contaminated items into a designated container. B->C Begin Collection D Securely seal the container. C->D E Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date D->E Proceed to Labeling F Store in designated satellite accumulation area. E->F G Contact Institutional EHS or approved waste vendor for pickup. F->G Arrange Pickup H Document waste transfer per institutional protocol. G->H

Caption: Disposal workflow for 2-Amino-3,5-dibromopyrazine.

Decontamination of Reusable Equipment

Any non-disposable equipment, such as glassware or spatulas, that comes into contact with 2-Amino-3,5-dibromopyrazine must be thoroughly decontaminated.

  • Initial Rinse: Carefully rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. This rinsate must be collected and disposed of as hazardous waste.

  • Thorough Cleaning: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water before drying.

By adhering to these stringent protocols, you build a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Jinan Future chemical Co.,Ltd. (n.d.). 2-Amino-3,5-dibromopyrazine CAS:24241-18-7. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Thermo Fisher Scientific. (2024, February 10). Safety Data Sheet: 2-Amino-5-bromopyrimidine.
  • MilliporeSigma. (n.d.). 2-Amino-3,5-dibromopyrazine 97%. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). Activation or Deactivation by Substituents on a Benzene Ring. Retrieved from [Link]

  • Cole-Parmer. (2005, October 20). Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%.
  • Northern Illinois University. (n.d.). Laboratory Safety Committee Waste Disposal Procedure. Retrieved from [Link]

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